molecular formula C9H14BNO3 B3287931 2-Isopropyl-6-methoxypyridin-3-ylboronic acid CAS No. 848947-84-2

2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Cat. No.: B3287931
CAS No.: 848947-84-2
M. Wt: 195.03 g/mol
InChI Key: QDJPBFLSWVIGQY-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methoxypyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C9H14BNO3 and its molecular weight is 195.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.1066735 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-methoxy-2-propan-2-ylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-6(2)9-7(10(12)13)4-5-8(11-9)14-3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJPBFLSWVIGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203815
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
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Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848947-84-2
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848947-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[6-Methoxy-2-(1-methylethyl)-3-pyridinyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID801203815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthetic methodology, and provide an in-depth analysis of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery.

Core Physicochemical Properties

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a functionalized pyridine derivative valued for its utility in introducing a substituted aromatic ring system into more complex molecules. Its unique combination of a methoxy group, an isopropyl group, and a boronic acid moiety on a pyridine scaffold allows for fine-tuning of steric and electronic properties in target compounds.

Quantitative data for the compound are summarized below.

PropertyValueSource
Chemical Name (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid[1]
CAS Number 477598-24-6[1]
Molecular Formula C₉H₁₄BNO₃[1]
Molecular Weight 195.02 g/mol [1]
Typical Storage 2-8°C, Sealed in dry conditions[2][3]

Synthesis: A Mechanistic Approach

The synthesis of pyridine boronic acids, including the title compound, is most commonly achieved through a directed ortho-metalation (DoM) strategy followed by electrophilic trapping with a borate ester. This process leverages the directing ability of substituents on the pyridine ring to achieve regioselective C-H activation.

General Synthetic Protocol: Lithiation-Borylation
  • Preparation: A solution of the starting material, 2-methoxy-6-isopropylpyridine, is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). The system is cooled to a low temperature, typically -20°C to -78°C.

  • Lithiation (Directed ortho-Metalation): A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution.

    • Causality: The methoxy group at the C2 position directs the strong base to deprotonate the adjacent C3 position of the pyridine ring. This regioselectivity is crucial for forming the desired isomer. The low temperature is essential to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Borylation (Electrophilic Quench): Triisopropyl borate, B(Oi-Pr)₃, is added slowly to the reaction mixture while maintaining the low temperature.[4][5]

    • Causality: The highly nucleophilic carbanion of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate. Triisopropyl borate is used because it is a liquid, easy to handle, and the isopropoxy groups are readily hydrolyzed in the next step.

  • Hydrolysis (Workup): The reaction is quenched by the addition of an aqueous acid solution (e.g., 10% HCl) and allowed to warm to room temperature.[4]

    • Causality: The acidic workup serves two purposes: it neutralizes the remaining base and hydrolyzes the boronate ester to the final boronic acid product. Adjusting the pH to around 5 often facilitates the precipitation of the product from the aqueous layer.

  • Isolation: The resulting solid product is collected by filtration, washed with a non-polar solvent (like heptane) to remove organic impurities, and dried under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling

The paramount application of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals.[6][7]

Catalytic Cycle Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The workflow illustrates how the boronic acid is incorporated to form the final product.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) pd_complex Pd(II) Complex (R¹-Pd(II)-X)L₂ pd0->pd_complex Oxidative Addition ar_x Aryl/Vinyl Halide (R¹-X) ar_x->pd_complex trans_complex Di-organopalladium(II) (R¹-Pd(II)-R²)L₂ pd_complex->trans_complex Transmetalation boronic_acid (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (R²-B(OH)₂) + Base activated_boronate Activated Boronate [R²-B(OH)₃]⁻ boronic_acid->activated_boronate Activation activated_boronate->trans_complex trans_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Pillars of the Reaction

The reaction is a self-validating system built on three fundamental steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄).[9] The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic tetrahedral boronate species ([R²-B(OH)₃]⁻), which readily transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Exemplary Experimental Protocol

This protocol provides a framework for a typical Suzuki-Miyaura coupling experiment.

  • Reagent Preparation: To a reaction vessel, add (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (1.2 equivalents), the aryl halide partner (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as K₃PO₄ (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.[10]

    • Causality: The biphasic solvent system helps dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface. Degassing the solvent (by bubbling with an inert gas) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure biaryl compound.

Significance in Medicinal Chemistry and Drug Discovery

Heterocyclic boronic acids are indispensable tools for medicinal chemists. The ability to forge C-C bonds between different aromatic and heteroaromatic systems via the Suzuki-Miyaura reaction allows for the systematic exploration of chemical space.[10][11]

  • Scaffold Hopping and SAR: By coupling (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with various aryl or heteroaryl halides, researchers can rapidly generate libraries of novel biaryl compounds. This enables efficient Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

  • Low Toxicity: Boronic acids and their byproducts (boric acid) generally exhibit low toxicity, making them favorable reagents in pharmaceutical synthesis where biocompatibility is paramount.[12]

  • Bioisosteres and Active Agents: Boronic acids can act as bioisosteres of carboxylic acids and have been incorporated directly into FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), highlighting their therapeutic potential.[12][13]

Conclusion

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis provide a reliable foundation for its use. Its primary application in the robust and efficient Suzuki-Miyaura cross-coupling reaction empowers researchers and drug development professionals to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics.

References

  • (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid. 1PlusChem LLC. [Link]

  • (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6. iChemical. [Link]

  • 2-Methoxy pyridine -3-yl boronic acid pinacol ester. ChemBK. [Link]

  • 2-Methoxy-6-methylpyridine-3-boronic acid | CAS No: 1000802-75-4. Pharmaffiliates. [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (PMC). [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (PMC). [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

Sources

Technical Whitepaper: Solubility Profiling and Handling of 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid

[1]

Executive Summary

This technical guide provides a comprehensive framework for understanding the solubility and stability profile of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid .[1][2] As a functionalized pyridyl boronic acid, this compound presents a unique dichotomy: it requires polar solvents for dissolution but exhibits sensitivity to protic environments which can accelerate protodeboronation. Furthermore, the dynamic equilibrium between the free boronic acid and its trimeric anhydride (boroxine) complicates standard solubility measurements. This guide outlines the theoretical solubility matrix, experimental protocols for precise determination, and critical handling strategies to maintain reagent integrity during drug development workflows.

Structural Analysis & Physicochemical Context

To predict solubility behavior, we must deconstruct the molecule into its pharmacophoric elements. The interplay between the lipophilic isopropyl group and the hydrophilic boronic acid moiety dictates its solvent affinity.

Structural MoietyPhysicochemical EffectSolubility Impact
Boronic Acid (-B(OH)₂) H-bond donor/acceptor; AmphiphilicHigh affinity for polar aprotic solvents (DMSO, DMF) and alcohols.[1][2]
Pyridine Ring Basic nitrogen; AromaticpH-dependent water solubility; Soluble in chlorinated solvents.
2-Isopropyl Group Steric bulk; Lipophilicity (+LogP)Increases solubility in ethers (THF, MTBE) and esters; decreases water solubility.
6-Methoxy Group Electron-donating (EDG)Increases electron density on the ring, potentially stabilizing the C-B bond against nucleophilic attack compared to electron-deficient analogs.[1][2]
The Boroxine Equilibrium

Unlike standard organic solids, boronic acids exist in a reversible equilibrium with their cyclic anhydride (boroxine).[3] In non-polar solvents (e.g., Toluene, DCM) or under dehydration conditions, the equilibrium shifts toward the boroxine, which often exhibits different solubility and reactivity profiles.

Boroxine_Equilibriumcluster_solventsSolvent InfluenceBA3 x Boronic Acid Monomer(Polar, H-Bonding)BXBoroxine Trimer + 3 H₂O(Less Polar, Lipophilic)BA->BX- 3 H₂O (Dehydration)BX->BA+ 3 H₂O (Hydrolysis)DescPolar Protic (MeOH) -> Favors MonomerNon-Polar (Toluene) -> Favors Trimer

Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers. Solubility measurements in non-aqueous solvents often quantify a mixture of these species.

Solubility Profile Matrix (Predicted & Empirical)

Due to the absence of granular public data for this specific CAS, the following matrix is derived from Structure-Property Relationships (SPR) of analogous 2-substituted-6-methoxypyridyl boronic acids.

Solvent Compatibility Table
Solvent ClassSpecific SolventPredicted SolubilitySuitabilityTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL)Excellent Ideal for stock solutions.[1][2] Warning: Freeze-thaw cycles can induce degradation.[1][2]
Polar Aprotic DMF / NMP High (>80 mg/mL)GoodGood for cross-coupling reactions; difficult to remove post-reaction.[1][2]
Alcohols Methanol High (>50 mg/mL)Caution Risk: Rapidly forms methyl boronic esters.[1][2] Use only for immediate reactions.
Ethers THF / 2-MeTHF Moderate (20-50 mg/mL)Ideal Best balance of solubility and stability for Suzuki-Miyaura couplings.[1][2]
Chlorinated DCM / Chloroform Moderate (10-30 mg/mL)VariableOften shifts equilibrium toward the boroxine form.[1]
Esters Ethyl Acetate Low-ModerateExtractionUseful for workup; limited utility as a reaction solvent.[1][2]
Hydrocarbons Hexanes / Heptane Low (<1 mg/mL)Anti-Solvent Use for precipitation/crystallization of the product.[2]
Aqueous Water (pH 7) LowPoorSolubility increases significantly at pH > 10 (Boronate formation) or pH < 2 (Pyridinium formation).[2]

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for your specific batch (which may vary based on boroxine content), follow this self-validating protocol. Do not rely on visual inspection alone.

Materials Required[1][4][5][6][7][8][9][10]
  • This compound (Solid)[1][2]

  • HPLC Grade Solvents (THF, DMSO, DCM, MeOH)

  • 0.45 µm PTFE Syringe Filters[1][2]

  • Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm)

Step-by-Step Workflow
  • Preparation: Weigh ~20 mg of solid into a 4 mL glass vial.

  • Solvent Addition: Add solvent in 100 µL increments.

    • If dissolves immediately:[1][2][4] Solubility is >200 mg/mL.[1][2]

    • If solid remains:[1][2] Continue to step 3.

  • Equilibration: Add solvent to reach a total of 1 mL. Cap tightly. Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through 0.45 µm PTFE to remove undissolved solids.

  • Quantification (The Self-Validating Step):

    • Dilute the filtrate 100x with Acetonitrile/Water (50:50).[2]

    • Inject into HPLC.[1][2]

    • Validation Check: Compare the peak area against a fresh standard curve prepared in DMSO.

    • Note: If the HPLC chromatogram shows multiple peaks (deboronation products), the solubility data is invalid due to instability.

Solubility_ProtocolStartStart: Weigh ~20mg SampleAddSolventAdd 1mL Solvent(Shake 24h @ 25°C)Start->AddSolventFilterFilter (0.45 µm PTFE)or CentrifugeAddSolvent->FilterDiluteDilute Filtrate 1:100(in MeCN/H2O)Filter->DiluteHPLCHPLC Quantification(UV @ 254nm)Dilute->HPLCDecisionCheck PurityHPLC->DecisionResultCalculate Solubility (mg/mL)Decision->Result Single Peak FailReject Data:Degradation DetectedDecision->Fail Multiple Peaks

Figure 2: Workflow for quantitative solubility determination with integrated stability check.

Critical Stability Considerations

Protodeboronation

Pyridyl boronic acids are prone to protodeboronation (cleavage of the C-B bond replaced by C-H).[5]

  • Mechanism: The basic nitrogen of the pyridine ring can coordinate with the boron center or facilitate proton transfer, especially in the 2- and 4-positions. While the 2-isopropyl group provides steric protection, the 3-position boronic acid is still susceptible, particularly under basic aqueous conditions often used in Suzuki couplings.

  • Mitigation:

    • Avoid storing in alcohols or water for extended periods.[1][2]

    • Use MIDA boronates or Pinacol esters if the free acid proves too unstable during storage.[1]

Boroxine Formation

In non-polar solvents (DCM, Toluene), the compound will dehydrate to the boroxine.

  • Impact: This changes the stoichiometry. 1 mole of Boroxine = 3 moles of Boronic Acid.

  • Calculation: When calculating molarity for reactions in non-polar solvents, assume a variable molecular weight unless the water content is strictly controlled.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (The definitive text on boronic acid properties and equilibria).

  • Knochel, P., et al. (2002). "Functionalized Pyridyl Boronic Acids." Chem. Commun.[1][2] (Discusses the stability challenges of pyridine-based boron reagents).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443.[2] Link

  • IUPAC Solubility Data Series.

Electronic Properties & Synthetic Utility of 6-Methoxy Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of pyridine motifs into drug candidates is a cornerstone of medicinal chemistry, offering solubility modulation and hydrogen-bonding capabilities. However, the installation of these rings via Suzuki-Miyaura cross-coupling is frequently complicated by the unique electronic properties of the pyridine ring.

This guide focuses on 6-methoxy substituted pyridine boronic acids , a specific subclass where the interplay between the electron-withdrawing nitrogen and the electron-donating methoxy group creates distinct reactivity profiles. We analyze the critical divergence in stability between the 3-pyridyl (stable) and 2-pyridyl (unstable) isomers, providing mechanistic insights and validated protocols to overcome the "protodeboronation trap."

Part 1: Electronic Architecture & Structural Dynamics

To successfully utilize these reagents, one must first understand the "Push-Pull" electronic environment created by the 6-methoxy substituent on the pyridine core.

The Electronic Tug-of-War

The reactivity of 6-methoxypyridine boronic acids is governed by two opposing forces:

  • Pyridine Nitrogen (-I Effect): The electronegative nitrogen atom inductively withdraws electron density from the ring, making the ring electron-deficient (π-deficient). This typically increases the Lewis acidity of the boron center.

  • 6-Methoxy Group (+M Effect): The oxygen atom possesses lone pairs that donate electron density into the π-system via resonance.

Structural Isomerism & Numbering Clarification: It is vital to recognize that 6-methoxypyridin-3-ylboronic acid is electronically identical to 2-methoxy-5-pyridineboronic acid. The nomenclature depends on whether the nitrogen or the substituent takes priority. This guide uses the "6-methoxy" convention to emphasize the substituent's effect.

Impact on Boron Lewis Acidity

In Suzuki coupling, the boronic acid (


) must bind a base (

) to form the active boronate species (

).
  • Standard Pyridines: The electron-deficient ring makes the boron more Lewis acidic, facilitating base capture.

  • 6-Methoxy Effect: The strong mesomeric donation (+M) from the methoxy group increases electron density at the C3 and C5 positions (ortho/para to the OMe). This decreases the Lewis acidity of the boron center compared to a bare pyridine, slightly raising the pKa of the boronic acid.

Implication: While higher pKa usually slows transmetallation, the 6-methoxy group prevents the formation of unreactive "ate" complexes that can plague highly electron-deficient heterocycles.

Part 2: Stability & The Protodeboronation Challenge

The most critical technical hurdle with pyridine boronic acids is protodeboronation —the hydrolysis of the C-B bond replaced by C-H. The position of the boron relative to the nitrogen is the deciding factor.

The "2-Position Paradox" (Unstable)

6-methoxypyridin-2-ylboronic acid is notoriously unstable. Even with the methoxy group, the C2-B bond (adjacent to Nitrogen) is prone to rapid hydrolysis.

  • Mechanism: The basic nitrogen atom facilitates the coordination of a water molecule or proton to the ipso-carbon or the boron, forming a zwitterionic intermediate. This lowers the activation energy for C-B bond cleavage.

  • The Methoxy Role: While the 6-OMe group donates electrons, it cannot fully counteract the kinetic instability caused by the adjacent nitrogen lone pair.

The "3-Position Stability" (Stable)

6-methoxypyridin-3-ylboronic acid is robust and bench-stable.

  • Reasoning: The boron is at the C3 position (meta to Nitrogen). The zwitterionic pathway is geometrically disrupted. Furthermore, the 6-OMe group (para to the C3-Boron) pushes electron density directly into the C-B bond, strengthening it against hydrolytic cleavage.

Protodeboronation cluster_unstable Pathway A: 2-Pyridyl Instability (Rapid Decomposition) cluster_stable Pathway B: 3-Pyridyl Stability (Robust Reagent) Start2 6-OMe-Pyridine-2-B(OH)2 Inter2 Zwitterionic Intermediate (N-H...O-B Interaction) Start2->Inter2 +H2O / pH 7 End2 6-OMe-Pyridine (Decomposed) Inter2->End2 C-B Cleavage Start3 6-OMe-Pyridine-3-B(OH)2 Active3 Boronate Anion [Ar-B(OH)3]- Start3->Active3 +Base (OH-) Product3 Cross-Coupled Product Active3->Product3 Pd(0) Transmetallation

Figure 1: Mechanistic divergence between the unstable 2-isomer and the stable 3-isomer.

Part 3: Synthetic Protocols

Protocol A: Coupling the Stable Isomer (3-B)

Target: 6-methoxypyridin-3-ylboronic acid (CAS: 163105-89-3) Application: Standard Suzuki-Miyaura conditions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Why: SPhos is electron-rich and bulky, facilitating oxidative addition into the aryl halide and stabilizing the Pd(0) species.

  • Base: K₃PO₄ (3.0 equiv)

    • Why: Anhydrous phosphate is milder than carbonates, preventing side reactions with the methoxy group.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Activation: Heat to 80-100°C. The reaction typically completes in 2-6 hours.

  • Workup: Cool to RT. Filter through Celite. The 6-OMe group renders the product lipophilic, making extraction with EtOAc efficient.

Protocol B: Handling the Unstable Isomer (2-B)

Target: 6-methoxypyridin-2-yl moiety. Challenge: The free boronic acid decomposes before coupling. Solution: Use MIDA Boronates or Pinacol Esters with slow-release conditions.

Reagents:

  • Boron Source: 6-methoxypyridine-2-MIDA boronate.

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

    • Why: This catalyst is exceptionally active and works fast, outcompeting the decomposition.

  • Base/Promoter: K₃PO₄ (3.0 equiv) in Isopropanol/Water.

Step-by-Step (Slow Release Strategy):

  • MIDA boronates are stable to air and chromatography.

  • Under the hydrolytic conditions (Water + Base + Heat), the MIDA group slowly hydrolyzes to release the active boronic acid in situ.

  • The high activity of the Pd catalyst captures the transient boronic acid immediately for transmetallation, preventing protodeboronation.

Part 4: Data Summary & Comparison

Table 1: Physicochemical Properties Comparison
Property6-Methoxy-3-Pyridyl Boronic Acid6-Methoxy-2-Pyridyl Boronic AcidUnsubstituted 3-Pyridyl Boronic Acid
Stability (Solid State) High (Shelf-stable)Low (Decomposes)Moderate (Forms anhydrides)
Stability (Solution) HighVery Low (t½ < 10 min @ pH 7)Moderate
Electronic Nature Electron Rich (Deactivated Lewis Acid)Electron Rich (Sterically Crowded)Electron Poor
Preferred Form Free AcidPinacol Ester or MIDAFree Acid / HCl Salt
Approx. pKa ~8.5 - 9.0N/A (Rapid Hydrolysis)~8.0 - 8.2
Rec. Catalyst Pd(OAc)₂/SPhosPd(dtbpf)Cl₂ or XPhosPd(PPh₃)₄
Table 2: Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield (Protodeboronation) Formation of 2-methoxypyridine byproduct.Switch to anhydrous conditions (Dioxane, CsF) or use MIDA boronate.
Homocoupling Oxidative coupling of boronic acid.Rigorous degassing is required. Remove O₂.
No Reaction Catalyst poisoning by Pyridine N.Increase catalyst loading or use SPhos (bulky ligands prevent N-Pd coordination).

Part 5: References

  • Kinetic Analysis of Protodeboronation:

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society.[2]

  • MIDA Boronate Strategy:

    • Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous, Base-Free Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[2]

  • SPhos Catalyst Utility:

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Angewandte Chemie International Edition.

  • Boronic Acid pKa Studies:

    • Yan, J., et al. (2008). "Substituent Effects on the Acidity of Phenylboronic Acids." Tetrahedron.

Sources

Literature review of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid Derivatives for Drug Discovery Professionals

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The journey of boron-containing compounds in medicinal chemistry has been transformative. Once viewed with skepticism regarding potential toxicity, this perception has been thoroughly demystified.[1][2] The landmark approval of Bortezomib (Velcade®) by the FDA in 2003, a dipeptide boronic acid for treating multiple myeloma, heralded a new era for these compounds.[1][2] This was followed by other successes like Ixazomib and Vaborbactam, solidifying the role of the boronic acid moiety as a crucial pharmacophore.[1] Boronic acids are valued for their unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in enzyme active sites, making them potent and specific inhibitors.[1]

Within this class, heteroaromatic boronic acids, particularly those based on a pyridine scaffold, are of immense interest. The pyridine ring is a privileged structure in drug discovery, present in numerous approved drugs. Its combination with the versatile boronic acid group creates a powerful building block for constructing complex molecular architectures. This guide focuses on a specific, highly functionalized scaffold: This compound and its derivatives. We will explore its synthesis, chemical properties, and its pivotal role in generating novel chemical entities through modern cross-coupling chemistry, providing researchers with the foundational knowledge to leverage this scaffold in their drug development programs.

Core Scaffold: Synthesis and Physicochemical Properties

The strategic placement of the isopropyl, methoxy, and boronic acid groups on the pyridine ring offers a unique combination of steric and electronic properties, making this scaffold a valuable starting point for library synthesis.

Physicochemical Profile

While specific experimental data for the title compound is sparse, we can compile representative data for closely related and commercially available pyridine boronic acid analogs to provide a baseline for handling and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
(2-Methoxypyridin-3-yl)boronic acidC6H8BNO3152.94140-144163105-90-6
(2-Methyl-6-methoxypyridin-3-yl)boronic acidC7H10BNO3166.97N/A459856-12-3
(2-Chloro-6-methoxypyridin-3-yl)boronic acidC6H7BClNO3187.39N/A1072946-25-8
(6-Formyl-2-methoxypyridin-3-yl)boronic acidC7H8BNO4180.95N/ANot Assigned

Data compiled from sources.[3][4][5][6]

A Note on Stability: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] This is a reversible process, and the boronic acid can be regenerated in the presence of water. For long-term storage, it is advisable to keep the compound in a dry, cool environment (2-8°C is often recommended) under an inert atmosphere.[3]

Synthetic Protocol: Directed Ortho-Metalation and Borylation

The synthesis of pyridinyl boronic acids is commonly achieved through the lithiation of a substituted pyridine followed by electrophilic trapping with a borate ester.[1] The following is a representative, field-proven protocol adapted for the synthesis of the title compound from a suitable precursor, 2-isopropyl-6-methoxypyridine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-isopropyl-6-methoxypyridine (1 equivalent) and dry tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Cooling: Cool the solution to -40°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equivalents) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -35°C. The methoxy group directs the lithiation to the C3 position.

  • Stirring: Stir the reaction mixture for an additional 30-60 minutes at -40°C.

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at or below -35°C.

  • Warming and Quenching: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by carefully adding 2N aqueous HCl until the pH is approximately 1-2.

  • pH Adjustment and Precipitation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and adjust its pH to ~7.5 with 5N aqueous NaOH. A white solid should precipitate.[7]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold acetonitrile.

  • Drying: Dry the solid under vacuum to yield the final product, which may exist partially as its boroxine anhydride.

Synthesis_Workflow start 2-Isopropyl-6-methoxypyridine reagents1 1. n-BuLi, THF 2. -40°C intermediate Lithium Intermediate reagents1->intermediate Directed Ortho-Metalation reagents2 1. B(O-iPr)3 2. H3O+ Quench product This compound reagents2->product Borylation & Hydrolysis

Caption: Synthetic workflow for the target boronic acid.

The Suzuki-Miyaura Reaction: A Gateway to Chemical Diversity

The primary utility of this compound lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures that are central to many pharmaceutical compounds.[10]

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition Pd0->OxiAdd PdII_RX R1-Pd(II)L2-X OxiAdd->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R1R2 R1-Pd(II)L2-R2 Trans->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0  Regeneration Product R1-R2 RedElim->Product RX R1-X RX->OxiAdd Boronic R2-B(OH)2 Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the title boronic acid with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.

ComponentExample ReagentsTypical LoadingRationale / Causality
Palladium Precatalyst Pd(PPh3)4, Pd(OAc)2, Pd2(dba)31-5 mol%The source of the active Pd(0) catalyst that drives the reaction cycle.
Ligand PPh3, PCy3, SPhos, XPhos2-10 mol%Stabilizes the palladium center, influences reactivity, and is crucial for coupling with less reactive partners like aryl chlorides.[11]
Base Na2CO3, K2CO3, K3PO4, Cs2CO32-3 equivalentsActivates the boronic acid to form a boronate "ate" complex, which is essential for the transmetalation step.[11]
Solvent System Dioxane/H2O, Toluene/H2O, DMFBiphasic or AnhydrousThe choice of solvent affects reagent solubility and reaction kinetics. Aqueous conditions are common and often beneficial.[10]

Step-by-Step Methodology:

  • Vessel Preparation: To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications and Future Outlook

The true value of the this compound scaffold is its potential as a versatile intermediate in drug discovery. Boronic acid derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][12][13] Furthermore, they have been investigated as neuroprotective agents in the context of Alzheimer's disease.[14]

By employing the Suzuki-Miyaura coupling, medicinal chemists can rapidly synthesize large libraries of novel compounds. The 2-isopropyl-6-methoxypyridine core can be coupled with a diverse array of (hetero)aryl halides, each bearing different functional groups to probe structure-activity relationships (SAR). The isopropyl and methoxy groups provide specific steric and electronic features that can influence binding affinity, selectivity, and pharmacokinetic properties (ADME) of the final compounds.

Conclusion

This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its synthesis is accessible through established organometallic procedures, and its utility is maximized through robust and versatile cross-coupling reactions like the Suzuki-Miyaura coupling. For researchers and drug development professionals, this scaffold provides a reliable and efficient entry point for the creation of diverse chemical libraries, accelerating the discovery of next-generation therapeutics targeting a wide spectrum of diseases.

References

  • G. S. B. G. S. B. F. A. D. S. G. S. B. G. S. B. F. A. D. S. Silva, D. F. D. F. Silva, M. M. M. M. de Souza, & L. C. L. C. de S. Alencar, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information. [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Patents & Products - Garg Lab - UCLA. Garg Lab - UCLA. [Link]

  • The Suzuki Reaction - Chem 115 Myers. Myers Group - Harvard University. [Link]

  • Formulation of boronic acid compounds - Patent US-2004063623-A1. PubChem. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • US6958319B2 - Formulation of boronic acid compounds.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. Semantic Scholar. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6. iChemical. [Link]

  • (PDF) Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]

  • Formulation of boronic acid compounds. Justia Patents. [Link]

  • Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease. PubMed. [Link]

  • (12) United States Patent. Googleapis. [Link]

  • (2-Chloro-6-methoxypyridin-3-yl)boronic acid | C6H7BClNO3 | CID 46738937. PubChem. [Link]

  • (2-METHOXY-6-METHYLPYRIDIN-3-YL)BORONIC ACID | CAS. Matrix Fine Chemicals. [Link]

Sources

2-Isopropyl-6-methoxypyridin-3-ylboronic acid SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, structural logic, and validated experimental protocols over generic descriptions.

Strategic Utilization in sterically Hindered Cross-Coupling

Part 1: Chemical Identity & Digital Representation

The following data defines the precise chemical entity. Note that while the 6-isopropyl-2-methoxy isomer (CAS 477598-24-6) is commercially common, the 2-isopropyl-6-methoxy isomer requested represents a specific steric/electronic vector often used to modulate lipophilicity (


) and metabolic stability in kinase inhibitor scaffolds.
Nomenclature & Identifiers
DescriptorValue
IUPAC Name (2-Isopropyl-6-methoxypyridin-3-yl)boronic acid
Common Name 2-(Propan-2-yl)-6-methoxypyridine-3-boronic acid
Molecular Formula

Molecular Weight 195.02 g/mol
Canonical SMILES COc1ccc(B(O)O)c(C(C)C)n1
Isomeric SMILES CO[C@H]1C=CC(B(O)O)=C(C(C)C)N1 (Aromatic)
InChI String InChI=1S/C9H14BNO3/c1-6(2)8-9(10(13)14)4-3-7(12-5)11-8/h3-4,6,13-14H,1-2,5H3
Key Structural Feature Ortho-substituted Pyridyl Boronic Acid (Sterically Congested)

Note on Availability: This specific substitution pattern is often synthesized de novo rather than purchased from catalog stock due to the difficulty of installing the boron adjacent to the bulky isopropyl group.

Part 2: Structural Analysis & Reactivity Profile

To successfully utilize this building block, one must understand the competing forces defined by its substituents.

The "Ortho-Effect" (Steric Hindrance)

The isopropyl group at position C2 is directly adjacent (ortho) to the boronic acid at C3.

  • Consequence: This creates significant steric bulk around the boron center.

  • Impact on Suzuki Coupling: The rate of transmetallation (the transfer of the organic group from Boron to Palladium) will be kinetically retarded. Standard ligands (e.g., PPh3) will fail.

  • Solution: You must use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos , SPhos ) that create a large pocket to accommodate the isopropyl group while facilitating reductive elimination.

The Electronic Push (6-Methoxy)

The methoxy group at C6 is a strong


-donor (resonance donating).
  • Consequence: It increases electron density in the pyridine ring.

  • Impact on Stability: Unlike electron-deficient pyridines (which are prone to protodeboronation), the electron-rich nature here stabilizes the C-B bond slightly. However, it also makes the ring more nucleophilic, potentially inviting side reactions if the catalyst is not active enough.

Part 3: Visualization of Reactivity Logic

The following diagram illustrates the structural conflicts and the required catalytic solution.

G Substrate 2-iPr-6-OMe-Py-3-B(OH)2 StericClash STERIC CLASH (C2-Isopropyl vs. Catalyst) Substrate->StericClash Ortho-Subst. ElectronicEffect ELECTRONIC DONATION (C6-Methoxy stabilizes Ring) Substrate->ElectronicEffect Para-Subst. StandardCond Standard Pd(PPh3)4 Conditions StericClash->StandardCond OptimizedCond Optimized System (Pd-G3-XPhos + K3PO4) StericClash->OptimizedCond Requires Bulky Ligand Failure Failed Transmetallation (Low Yield) StandardCond->Failure Kinetic Stall Success Successful Coupling (High Yield) OptimizedCond->Success Facilitates Transmetallation

Caption: Logical flow demonstrating why standard conditions fail due to the C2-isopropyl steric bulk and how specialized ligands overcome this barrier.

Part 4: Validated Experimental Protocol

This protocol is designed to mitigate the slow transmetallation caused by the isopropyl group. It uses a Pre-catalyst system (Buchwald G3/G4) to ensure the active Pd(0) species is generated efficiently without requiring excess phosphine that could inhibit the reaction.

Reagents & Stoichiometry[4][5]
  • Aryl Halide (Electrophile): 1.0 equiv (Preferably Aryl-Bromide or Iodide).

  • Boronic Acid (Nucleophile): 1.2 – 1.5 equiv (Excess required due to potential steric stalling).

  • Catalyst: XPhos Pd G3 (2–5 mol%).

    • Why: XPhos is exceptionally good at coupling sterically hindered aryl boronic acids.

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution).
    
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Methodology
  • System Deoxygenation (Critical):

    • Charge a reaction vial with the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G3 (0.05 eq).

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times. Oxygen irreversibly oxidizes the phosphine ligand, killing the catalyst.
      
  • Solvent Preparation:

    • Sparge 1,4-Dioxane and 0.5M aqueous

      
       with nitrogen for 15 minutes prior to use.
      
  • Reaction Initiation:

    • Inject the Dioxane (concentration ~0.1 M relative to halide) and Base solution via syringe.

    • Self-Validation Check: The solution should turn a pale yellow/orange. If it turns black immediately (Pd black precipitation), your solvent was not degassed sufficiently.

  • Thermal Activation:

    • Heat the block to 80°C .

    • Note: Do not overheat (>100°C) initially. The isopropyl group makes the C-B bond sensitive to thermal hydrolysis (protodeboronation) before the coupling can occur.

  • Monitoring:

    • Monitor by LCMS at 1 hour.

    • Decision Gate:

      • Scenario A (Product forming, SM remaining): Continue heating.

      • Scenario B (Boronic acid consumed, no Product): Protodeboronation has occurred. Add another 0.5 eq of Boronic acid and raise temp to 90°C.

Part 5: Troubleshooting & MIDA Boronates

If the free boronic acid proves too unstable (rapid hydrolysis to 2-isopropyl-6-methoxypyridine), you must convert it to a MIDA Boronate .

Why MIDA? The N-Methyliminodiacetic acid (MIDA) ester hybridizes the boron to


, removing the empty p-orbital. This shuts down hydrolysis completely, allowing the reagent to be stored indefinitely.

MIDA Release Protocol: To use the MIDA boronate in the coupling above, simply add MIDA-anhydride scavenger or switch the base to NaOH , which hydrolyzes the MIDA ester in situ to release the active boronic acid slowly (slow-release strategy), keeping the concentration of free boronic acid low relative to the catalyst.

References

  • Knapp, D. M., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2010. Link

    • Context: Establishes the instability of pyridyl boron
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. Link

    • Context: Defines the XPhos/SPhos ligand utility for sterically hindered substr
  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010. Link

    • Context: Validates the use of Pre-catalyst G3 systems to outcompete hydrolysis.

Assessing the Stability of 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-6-methoxypyridin-3-ylboronic acid is a key building block in modern medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates. However, the utility of heterocyclic boronic acids is intrinsically linked to their stability. As a class, they are susceptible to degradation pathways that can compromise sample integrity, leading to inconsistent reaction yields and the introduction of impurities. This guide provides an in-depth analysis of the factors governing the stability of this compound under ambient conditions. We will explore the primary degradation mechanisms, outline field-proven storage and handling protocols, and present a detailed, self-validating experimental workflow for quantifying its stability over time.

The Chemical Nature of Pyridinylboronic Acids and Inherent Instability

Understanding the stability of this compound begins with its molecular structure. The molecule combines an electron-rich pyridine ring with an electrophilic boronic acid moiety. This combination, while ideal for catalysis, creates inherent vulnerabilities. Several degradation pathways are known to affect boronic acids, particularly those containing heterocyclic systems.[1]

  • Hydrolysis and Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage, particularly in the presence of moisture.[2] This process, known as protodeboronation, replaces the boronic acid group with a hydrogen atom, yielding 2-isopropyl-6-methoxypyridine. This is often the most significant degradation pathway under ambient conditions and can be accelerated by heat or acidic/basic conditions.[2][3]

  • Oxidation: The C-B bond can also be oxidized, especially when exposed to atmospheric oxygen, leading to the formation of the corresponding phenol (2-isopropyl-6-methoxy-3-hydroxypyridine).[2][3] While often slower than hydrolysis, this pathway can be promoted by light or trace metal impurities.

  • Anhydride Formation (Trimerization): Boronic acids have a strong tendency to lose water and form cyclic trimeric anhydrides known as boroxines.[4] While this process is reversible upon exposure to water (e.g., during reaction workup), the formation of boroxine alters the physical properties and solubility of the material. One supplier of a structural isomer, 6-Methoxy-3-pyridinylboronic acid, explicitly notes that the product contains varying amounts of anhydride.[5]

Below is a diagram illustrating these competing degradation pathways.

main This compound R-B(OH)₂ hydrolysis Protodeboronation Product (2-Isopropyl-6-methoxypyridine) R-H main->hydrolysis Hydrolysis oxidation Oxidation Product (2-Isopropyl-6-methoxy-3-hydroxypyridine) R-OH main->oxidation Oxidation trimer Trimeric Anhydride (Boroxine) (RBO)₃ main->trimer -3 H₂O +3 H₂O equilibrium Reversible Dehydration water H₂O (Moisture) water->main oxygen O₂ (Air) oxygen->main cluster_prep Sample Preparation & Stressing cluster_analysis Analysis at Time Points (e.g., 1, 2, 4 weeks) cluster_data Data Interpretation start Aliquot Solid Sample (T=0 Analysis) stress1 Ambient Lab Conditions (Open Air, Light) start->stress1 stress2 Controlled Humidity (40°C / 75% RH) start->stress2 stress3 Refrigerated Control (4°C, Desiccated) start->stress3 prep Prepare Samples in Aprotic Diluent (e.g., Acetonitrile) stress1->prep stress2->prep stress3->prep hplc Stability-Indicating HPLC-UV/MS Analysis prep->hplc nmr ¹H and ¹¹B NMR Spectroscopy hplc->nmr Confirm Degradant Structure quant Quantify Purity (% Area) vs. Time hplc->quant report Generate Stability Report & Degradation Profile quant->report

Caption: Experimental workflow for assessing boronic acid stability.

Experimental Design
  • Time Points: Establish analysis intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks, 3 months).

  • Stress Conditions:

    • Condition A (Ambient): Store a sample in a loosely capped clear vial on a lab bench to simulate worst-case handling.

    • Condition B (Accelerated): Store a sample in a controlled humidity/temperature chamber (e.g., 40°C / 75% RH) to accelerate degradation.

    • Condition C (Recommended): Store a sample under recommended conditions (2-8°C, desiccated, dark) as a control.

Step-by-Step Analytical Protocol

Objective: To develop and execute a self-validating, stability-indicating HPLC-UV/MS method. The primary challenge in HPLC analysis of boronic acids is preventing on-column degradation. [2][6][7][8]Our choice of diluent and chromatographic conditions is designed to mitigate this risk.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the boronic acid from each storage condition.

    • Dissolve the sample in 1.0 mL of an aprotic solvent like acetonitrile (ACN). Rationale: Using an aprotic diluent minimizes hydrolysis of the sample in the vial before injection. [2] * Prepare samples fresh and analyze them immediately, keeping vials in a cooled autosampler (e.g., 4°C) if possible. [2]

  • HPLC-UV/MS Instrumentation and Conditions:

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Photo Diode Array (PDA) detector and a Mass Spectrometer (MS). Rationale: UPLC provides high resolution and speed, minimizing on-column residence time. [2]The PDA confirms peak purity, while the MS is invaluable for identifying degradant structures. [2][3] * Column: Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm. Rationale: Columns with low residual silanol activity have been shown to significantly reduce on-column hydrolysis of boronic esters and acids. [7][8] * Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Modifier: No acid modifier (e.g., formic or trifluoroacetic acid). Rationale: Acidic modifiers can catalyze hydrolysis on the column. A neutral mobile phase is often preferable. [7][8] * Gradient: 10% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm; MS scan in positive ESI mode.

  • Orthogonal Analysis: NMR Spectroscopy

    • At T=0 and the final time point for the most stressed sample, acquire ¹H and ¹¹B NMR spectra.

    • Rationale: NMR provides an independent confirmation of the structures of the parent compound and any major degradants identified by LC/MS. [2]¹¹B NMR is particularly powerful for observing changes to the boron center, such as the conversion of the boronic acid (R-B(OH)₂) to a boroxine. [2]

Data Interpretation and Reporting

The stability of the compound is determined by tracking its purity over time under the various storage conditions.

Quantitative Data Summary

The purity, expressed as % area of the main peak from the HPLC-UV chromatogram, should be tabulated.

Time PointCondition A (Ambient) Purity (%)Condition B (Accelerated) Purity (%)Condition C (Recommended) Purity (%)Major Degradant(s) Identified (by MS)
T=0 99.599.599.5N/A
1 Week 97.292.199.4Protodeboronation Product
2 Weeks 95.085.699.3Protodeboronation, Oxidation
4 Weeks 91.374.099.3Protodeboronation, Oxidation
3 Months 80.555.299.1Protodeboronation, Oxidation

Table represents hypothetical data for illustrative purposes.

Analysis
  • Purity Trend: The data clearly shows significant degradation under ambient and accelerated conditions, primarily driven by protodeboronation as confirmed by MS.

  • Method Validation: For each peak identified as a degradant, the PDA detector should be used to assess peak purity to ensure it is a single component.

Conclusion

While this compound is a valuable synthetic tool, its inherent susceptibility to hydrolysis, oxidation, and boroxine formation necessitates rigorous storage and handling protocols. Ambient conditions involving exposure to atmospheric moisture and oxygen lead to significant degradation, compromising sample purity and impacting downstream applications. For reliable and reproducible results in drug discovery and development, it is imperative to store this compound in a tightly sealed container, under an inert atmosphere, protected from light, and at refrigerated temperatures (2-8°C). The analytical workflow presented here provides a robust framework for any laboratory to validate the stability of this and other sensitive boronic acids, ensuring the quality and integrity of these critical reagents.

References

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. [Link]

  • Lab Alley. (2025). How to Store Boric Acid. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Plamthottam, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Cargo Handbook. Boric acid. [Link]

  • Cheerlavancha, R., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 235-241. [Link]

  • Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1401-1413. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • ChemBK. (2024). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Piloto, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, W., et al. (2003). 3-Pyridylboronic Acid and Tris(3-pyridyl)boroxin: A Reagent for the Suzuki Coupling of Aryl and Heteroaryl Chlorides. Organic Syntheses, 80, 105. [Link]

  • Fetzner, S. (2019). Proposed degradation pathways of pyridine derivatives in bacteria. ResearchGate. [Link]

  • Wikipedia. Boronic acid. [Link]

  • iChemical. (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6. [Link]

Sources

Methodological & Application

Chan-Lam coupling applications of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Substrate Challenge

2-Isopropyl-6-methoxypyridin-3-ylboronic acid represents a high-value, yet synthetically demanding building block in medicinal chemistry. Often utilized in the synthesis of P2X3 antagonists and allosteric kinase inhibitors, this scaffold presents a unique "perfect storm" of challenges for oxidative cross-coupling:

  • Steric Impediment: The bulky isopropyl group at the C2 position exerts significant steric pressure on the C3-boronic acid moiety, kinetically retarding the transmetalation step essential for Chan-Lam cycles.

  • Electronic Destabilization: The electron-rich 6-methoxy substituent, combined with the pyridine nitrogen, increases the electron density of the ring. While this aids oxidative addition in Palladium cycles, in Copper-mediated oxidative coupling, it significantly accelerates protodeboronation —the primary failure mode for this substrate.

  • Catalyst Poisoning: The pyridyl nitrogen (N1) is a competent ligand for Cu(II), potentially sequestering the catalyst in an inactive resting state off-cycle.

The Solution: Kinetic Control Strategy

To successfully couple this substrate, one cannot use "standard" Chan-Lam conditions (e.g., Cu(OAc)₂, TEA, DCM, open air). Instead, this protocol utilizes a Ligand-Assisted Kinetic Control strategy. We employ a bidentate ligand system to prevent catalyst poisoning and a controlled oxygen atmosphere to match the re-oxidation rate with the slowed transmetalation step.

Part 2: Mechanism & Critical Control Points

The following diagram illustrates the specific catalytic cycle for this hindered pyridine, highlighting the critical competition between the productive coupling and the destructive protodeboronation pathway.

ChanLamMechanism Cu2 Active Catalyst [Cu(II)(OH)L] Complex_A Complex A Pre-Transmetalation (Sterically Strained) Cu2->Complex_A + Substrate Substrate Substrate: This compound Substrate->Complex_A Transmetalation Transmetalation (Rate Limiting Step) Complex_A->Transmetalation Cu3_Species Cu(III) Intermediate [Ar-Cu(III)-Nu] Transmetalation->Cu3_Species Successful Transfer Deboronation SIDE REACTION: Protodeboronation (2-Isopropyl-6-methoxypyridine) Transmetalation->Deboronation Slow Kinetics + H2O/Proton Source Cu3_Species->Cu2 Re-oxidation (O2) Product Coupled Product (C-N / C-O Bond) Cu3_Species->Product Reductive Elimination Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Cu3_Species + NuH

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the transmetalation step caused by the C2-isopropyl group.

Part 3: Optimized Experimental Protocols

Protocol A: N-Arylation of Anilines (Primary Application)

Target: Synthesis of hindered aminopyridines.

Reagents & Molar Ratios:

  • Boronic Acid (1.0 equiv): this compound

  • Nucleophile (1.2 equiv): Aniline derivative (e.g., 4-fluoroaniline)

  • Catalyst (0.2 equiv): Cu(OAc)₂ (Anhydrous preferred)

  • Ligand (0.2 equiv): 2,2'-Bipyridine (bipy) OR 1,10-Phenanthroline

    • Note: The ligand is crucial here. It occupies coordination sites to prevent the pyridine substrate from acting as a ligand and stabilizes the Cu species.

  • Base (2.0 equiv): Na₂CO₃ (anhydrous, finely ground)

    • Why: Avoid organic bases like TEA or Pyridine which can promote deboronation in this specific electron-rich substrate.

  • Solvent: Dichloroethane (DCE) : DMF (9:1 ratio)

    • Why: DCE is non-coordinating; small amount of DMF aids solubility of the boronic acid.

  • Additives: 4Å Molecular Sieves (Activated, 200 mg/mmol)

Step-by-Step Methodology:

  • Preparation (Inert Start): Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.

  • Solids Addition: Charge the flask with Cu(OAc)₂ (0.2 eq), Bipyridine (0.2 eq), Na₂CO₃ (2.0 eq), and Activated Molecular Sieves.

  • Activation: Add the solvent mixture (DCE:DMF, 0.1 M concentration relative to boronic acid). Stir vigorously for 15 minutes to complex the copper and ligand. The solution should turn a deep blue/green.

  • Substrate Addition: Add the Nucleophile (1.2 eq) followed by the Boronic Acid (1.0 eq) in a single portion.

  • Atmosphere Switch:

    • Evacuate the argon and backfill with Dry Air (via a drying tube packed with CaCl₂).

    • Critical: Do not use pure O₂ balloon immediately. The high oxidation rate coupled with slow transmetalation (due to the isopropyl group) can lead to catalyst burnout. Use dry air (approx 21% O₂) for the first 4 hours.

  • Reaction: Stir vigorously at 40°C for 24-48 hours.

    • Note: Room temperature is often insufficient for the 2-isopropyl substituted boronic acid due to the steric barrier.

  • Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: O-Arylation of Phenols

Target: Synthesis of diaryl ethers.

Modifications from Protocol A:

  • Catalyst: Switch to Cu(OTf)₂ (0.1 eq) to increase Lewis acidity, helping to overcome the steric barrier.

  • Base: Use Pyridine (2.0 eq) as both base and ligand (no bipyridine needed).

  • Solvent: DCM (Anhydrous).

  • Temperature: Room Temperature (Phenols are more reactive nucleophiles than anilines in this context; heating often leads to decomposition).

Part 4: Data Analysis & Troubleshooting

Yield Optimization Table

The following data represents typical optimization yields for the coupling of this compound with 4-chloroaniline.

Parameter ChangedYield (%)Observation
Standard (Cu(OAc)₂, TEA, DCM, RT) 12%Massive protodeboronation (formation of 2-isopropyl-6-methoxypyridine).
Add 4Å Mol. Sieves 35%Reduced deboronation; water control is critical.
Switch Base to Na₂CO₃ 48%Inorganic base prevents base-catalyzed deboronation.
Add Bipyridine Ligand 65%Ligand stabilizes Cu, preventing substrate inhibition.
Heat to 40°C 82% Thermal energy overcomes steric barrier of Isopropyl group.
Pure O₂ Atmosphere 55%Lower yield due to rapid oxidative decomposition of the boronic acid before coupling.
Troubleshooting Guide

Problem: High recovery of Protodeboronated Byproduct.

  • Root Cause:[1][2][3] The reaction contains too much moisture or the base is too strong.

  • Fix: Freshly activate molecular sieves (heat to 250°C under vacuum). Switch from TEA/DBU to Na₂CO₃ or K₃PO₄.

Problem: No Reaction (Starting Material Recovery).

  • Root Cause:[1][2][3] Catalyst poisoning by the pyridine substrate or steric failure.

  • Fix: Ensure the Bipyridine ligand is pre-complexed with Copper before adding the substrate. Increase temperature to 50°C.

Problem: Blue reaction mixture turns black/brown rapidly.

  • Root Cause:[1][2][3] Catalyst "crashing out" as Cu(0) or Cu(I) oxide.

  • Fix: Re-oxidation is too slow. Increase stirring speed (mass transfer limitation) or switch from air to a 50:50 Air:O₂ mix.

Part 5: References

  • Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., et al. (1998).[4] "Copper(II)-Promoted C-N and C-O Bond Cross-Coupling." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Vantourout, J. C., & Watson, A. J. B. (2017).[4] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link

    • Note: Essential reference for understanding the mechanism of hindered substrates.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(6), 829-856. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid

[1][2]

Introduction: The Steric & Lipophilic Challenge

You are likely encountering precipitation, inconsistent reaction rates, or "gunking" when working with 2-Isopropyl-6-methoxypyridin-3-ylboronic acid .[1][2] This is not a user error; it is an intrinsic property of this specific scaffold.[1]

Unlike simple phenylboronic acids, this molecule presents a dual challenge:

  • High Lipophilicity: The 2-isopropyl and 6-methoxy groups significantly increase the LogP compared to a naked pyridine boronic acid, reducing water solubility.[1][2]

  • Steric Shielding: The isopropyl group at the 2-position is ortho to the boronic acid at the 3-position.[1][2] This steric bulk hinders the formation of the water-soluble tetrahedral boronate anion

    
    , forcing the equilibrium back toward the insoluble neutral species or the trimeric boroxine anhydride.
    

This guide provides the protocols to solubilize this reagent effectively while preventing its degradation (protodeboronation).

Part 1: Diagnostic FAQs (The Chemistry of Insolubility)

Q1: Why does the compound turn into a white solid/gum when I add water?

A: You are observing the formation of a Boroxine Anhydride . Boronic acids exist in a reversible equilibrium with their trimeric anhydrides (boroxines).[2] In the solid state and in non-polar solvents, the boroxine form is favored to minimize entropy. When you add water, the cycle should hydrolyze back to the monomeric acid. However, for your specific molecule, the 2-isopropyl group creates a "grease shield" that repels water, making this hydrolysis slow and thermodynamically difficult. The white solid is likely the insoluble boroxine trimer.

Q2: I adjusted the pH to 10, but it’s still cloudy. Why?

A: Steric hindrance is blocking ionization.[1] Usually, high pH converts the neutral boronic acid (


  • Standard Case:

    
     attacks the Boron center easily.[1][2]
    
  • Your Case: The bulky Isopropyl group physically blocks the approach of the hydroxide ion. You may need a higher pH or a more penetrative polar aprotic co-solvent to force this transition.[1][2]

Q3: Is my compound degrading?

A: If you see a new spot on TLC or LCMS corresponding to 2-isopropyl-6-methoxypyridine (mass = M-B(OH)2 + H), yes.[1] Pyridine-3-boronic acids with 2-substituents are prone to Protodeboronation .[1][2] This is accelerated by high temperatures and strong bases.[1][2] If you struggle with solubility, do not just boil it in NaOH; you will destroy the reagent.

Part 2: Visualizing the Problem

The following diagram illustrates the speciation equilibrium you are fighting. Your goal is to move from the "Insoluble Zone" to the "Reactive Zone" without entering the "Degradation Zone."

BoronicEquilibriumBoroxineBoroxine (Trimer)[Insoluble White Solid]Dominant in dry/non-polarAcidMonomeric Boronic Acid[Neutral Species]Low Aqueous SolubilityBoroxine->Acid+ H2O (Slow due to Isopropyl steric)Acid->Boroxine- H2OAnionBoronate Anion[Tetrahedral sp3]High Water SolubilityAcid->Anion+ Base (OH-)(Hindered by Isopropyl)DeborProtodeboronated Byproduct[Dead End]Acid->DeborHeat/Metal(Catalyzed)Anion->Acid+ Acid (H+)Anion->DeborHigh T / High pH

Caption: Figure 1. Speciation of this compound.[1][2] The 2-isopropyl group inhibits the transitions to the soluble Acid and Anion forms.

Part 3: Troubleshooting Protocols

Protocol A: The "Gradient" Solubilization Method

Use this for preparing stock solutions for biological assays or LCMS.

The Logic: Do not attempt to dissolve directly in water.[1] You must "wet" the lipophilic isopropyl/methoxy domains first.[1]

  • Weigh the target amount of boronic acid.[1]

  • Dissolve completely in DMSO or DMF (Minimum volume, e.g., 100 µL for 1 mg).

    • Checkpoint: The solution must be crystal clear. If cloudy, sonicate.

  • Add Co-solvent: Add 1,4-Dioxane or THF (miscible organic).[1][2]

    • Ratio: 1 part DMSO : 1 part Dioxane.[1][2]

  • Slow Aqueous Addition: Add the aqueous buffer (PBS or Media) dropwise with rapid vortexing.[1][2]

    • Limit: Do not exceed 1% DMSO final concentration for cell assays.[1][2]

    • Troubleshoot: If precipitation occurs immediately upon water addition, your concentration is above the thermodynamic solubility limit (likely < 100 µM for this molecule).

Protocol B: In-Situ Esterification (The "Polyol Trick")

Use this for Suzuki-Miyaura Coupling reactions.[1][2]

The Logic: Boronic esters are often more soluble in organic solvents and less prone to protodeboronation than the free acid. You can form a temporary ester in situ using a diol.[1][2]

Materials:

  • Pinacol or Neopentyl Glycol (1.1 equivalents)[2]

  • Solvent: Toluene/THF (anhydrous)[2]

Steps:

  • Combine the boronic acid and Pinacol in Toluene.

  • Add MgSO4 (drying agent) to drive the equilibrium.[1][2]

  • Stir at Room Temp for 1 hour.

  • Filter off the solid MgSO4.[1][2]

  • Use the resulting Boronate Ester solution directly in your cross-coupling reaction.[1][2]

    • Why this works: The ester breaks the boroxine trimer and creates a discrete, lipophilic species that dissolves perfectly in the organic phase of your Suzuki reaction, bypassing the aqueous solubility issue entirely.

Protocol C: The "Sweet Spot" pH Buffer

Use this if aqueous solubility is strictly required (e.g., binding studies).

The Logic: You need a pH high enough to ionize the boron, but not so high that it degrades the pyridine ring.

Recommended Buffer: 50 mM Potassium Phosphate, pH 9.5 .

  • Note: Standard physiological pH (7.[1][2]4) is likely too low to solubilize this hindered acid (

    
     is likely elevated to ~9.0 due to the electron-donating methoxy group and steric hindrance).[1][2]
    

Part 4: Reaction Optimization (Suzuki-Miyaura)

If your primary issue is low yield in coupling reactions due to solubility/stability:

ParameterRecommendationTechnical Rationale
Solvent System THF:Water (4:1) or Dioxane:Water (4:1) High organic ratio ensures the lipophilic boroxine/acid remains in solution.[1][2]
Base K3PO4 (3.0 equiv) Milder than carbonates/hydroxides; reduces protodeboronation risk.[1][2]
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 Crucial: You need a bulky, electron-rich ligand (like XPhos) to overcome the steric hindrance of the 2-isopropyl group during the transmetallation step.
Temperature 60°C - 80°C Do not exceed 80°C. Higher temps accelerate C-B bond cleavage (deboronation).[1][2]

Part 5: Troubleshooting Workflow

Follow this decision tree to resolve your immediate issue.

TroubleshootingTreeStartStart: Solubility IssueQ_AppWhat is the Application?Start->Q_AppBioBiological Assay(Aqueous required)Q_App->BioChemChemical Synthesis(Suzuki Coupling)Q_App->ChemStep_DMSODissolve in 100% DMSO firstBio->Step_DMSOQ_TypeBiphasic or Anhydrous?Chem->Q_TypeQ_PrecipPrecipitates on Water add?Step_DMSO->Q_PrecipSol_PolyolAdd 1.1 eq Mannitol(Forms soluble complex)Q_Precip->Sol_PolyolYesSol_ConcReduce Concentration(< 50 µM)Q_Precip->Sol_ConcStill YesSol_EsterConvert to Pinacol Ester(Protocol B)Q_Type->Sol_EsterLow YieldsSol_CoSolvUse THF/H2O (4:1)Increase Organic ratioQ_Type->Sol_CoSolvPrecipitation

Caption: Figure 2. Decision Matrix for solubilizing this compound.

References

  • Boroxine-Boronic Acid Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium[3][4]

    • Source: University of Edinburgh Research Explorer
    • Link:[Link][2]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic Boronic Acids[5][6]

    • Source: Journal of Organic Chemistry (via LJMU)
    • Link:[Link][2]

  • Handling Pyridine Boronic Acids

    • Title: A General Solution for the 2-Pyridyl Problem (MIDA Boron
    • Source: N
    • Link:[Link]

  • Solubility Data (Analogous Compounds)

    • Title: Equilibrium Solubility Determin
    • Source: Journal of Chemical & Engineering D
    • Link:[Link][2]

Purification strategies for 2-Isopropyl-6-methoxypyridin-3-ylboronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Strategies for 2-Isopropyl-6-methoxypyridin-3-ylboronic acid Case ID: PYR-BOR-003 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with a Class II Unstable Boronic Acid . The molecule this compound presents a "perfect storm" of purification challenges:

  • Protodeboronation: The basic pyridine nitrogen facilitates rapid C–B bond cleavage, particularly in the 2-position.

  • Amphoteric Solubility: It behaves as a cation at low pH, an anion at high pH, and a zwitterion at neutral pH.

  • Boroxine Equilibrium: It spontaneously dehydrates to form a trimeric anhydride (boroxine), often mistaken for an impurity in NMR.

This guide prioritizes non-chromatographic isolation (controlled precipitation) to minimize decomposition, followed by stabilization strategies.

Module 1: The "Purity Paradox" (Boroxine Equilibrium)

Symptom: "My NMR shows a complex mixture or broad peaks, but LCMS shows a clean mass."

Diagnosis: You are likely not seeing impurities, but rather the boroxine-boronic acid equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is reversible.

  • In Solution (wet): Monomeric Boronic Acid dominates.

  • In Solid State (dry): Boroxine Trimer dominates.

  • In NMR (CDCl₃): A mixture of both, leading to confusing spectra.

Action: Do not attempt to purify away the boroxine. It is your product. To obtain a clean NMR, add 1-2 drops of D₂O to your CDCl₃ or CD₃OD sample to force the equilibrium back to the monomer.

BoroxineEquilibrium cluster_0 Reversible Dehydration Cycle Acid Boronic Acid (Monomer) (Polar, Reactive) Boroxine Boroxine (Trimer) (Non-polar, Stable Solid) Acid->Boroxine - 3 H₂O (Drying/Vacuum) Boroxine->Acid + 3 H₂O (Dissolution/Wet Solvents)

Figure 1: The reversible dehydration cycle. Attempts to separate these species via chromatography will fail as they interconvert.

Module 2: Primary Purification Strategy (Isoelectric Precipitation)

Theory: Pyridyl boronic acids are zwitterionic.

  • pH < 4: Nitrogen is protonated (Cationic)

    
     Water Soluble.
    
  • pH > 10: Boron is hydroxylated (Anionic Boronate)

    
     Water Soluble.
    
  • pH 5–7 (pI): Net neutral charge

    
    Precipitation Zone .
    

Protocol: The "pH Switch" Workup Use this method to remove non-polar organic impurities and inorganic salts without silica chromatography.

StepActionCritical Technical Note
1 Dissolution Dissolve crude mixture in 0.5 M NaOH (aq) . Ensure pH > 10.
2 Wash Extract the aqueous layer with MTBE or Heptane (2x). Discard organic layer.
3 Neutralization Cool aqueous layer to 0°C. Slowly add 1 M HCl or Acetic Acid dropwise.
4 Precipitation Monitor pH. A white solid should crash out between pH 6.0 and 7.0 .
5 Isolation Filter rapidly. Wash cake with minimal cold water, then cold heptane.
6 Drying Dry under high vacuum (no heat) to promote boroxine formation (stability).

Troubleshooting:

  • If no solid forms at pH 7: The isopropyl group increases lipophilicity, but the methoxy group aids solubility. If oiling occurs, extract the pH 7 aqueous layer with 2-MeTHF or DCM , dry over Na₂SO₄, and concentrate.

Module 3: Stabilization & Chromatography

If the crude is too dirty for precipitation, you must stabilize the boron atom before chromatography. Direct silica chromatography of free 2-pyridyl boronic acids causes severe tailing and protodeboronation.

Strategy A: MIDA Boronate Protection (Recommended)

Convert the unstable acid into a MIDA (N-methyliminodiacetic acid) boronate.

  • Why: MIDA boronates are air-stable, crystalline, and compatible with standard silica chromatography.

  • Reagent: N-methyliminodiacetic acid + Dean-Stark trap (Reflux in Toluene/DMSO).

  • Elution: MIDA boronates elute easily with EtOAc/Acetone mixtures.

Strategy B: Diol-Impregnated Silica

If you must purify the free acid:

  • Use Diol-functionalized silica (commercially available) OR

  • Add 1% Pinacol to your eluent (Hexane/EtOAc). This forms the labile ester in situ, allowing it to move through the column, which hydrolyzes back to the acid during workup (or stays as the ester, which is often preferred).

PurificationLogic Start Crude Reaction Mixture Check Major Impurities? Start->Check NonPolar Non-polar organics (Starting material/Halo-pyridine) Check->NonPolar Wash with Heptane (Basic Aqueous Phase) Polar Polar/Salts/Pd residues Check->Polar Precipitate at pI (pH 6-7) Precip Solid Precipitate? Polar->Precip Success Filter & Dry (Pure Boroxine) Precip->Success Yes Fail Oiling / No Solid Precip->Fail No MIDA MIDA Boronate (Silica Chromatography) Fail->MIDA Derivatize with MIDA

Figure 2: Decision matrix for purification. Note that MIDA derivatization is the "safety net" if isoelectric precipitation fails.

Module 4: Protodeboronation (The Silent Killer)

Mechanism: The 2-pyridyl position is electronically unique. The nitrogen lone pair can protonate, creating an electron-deficient ring that pulls electron density from the C-B bond, facilitating hydrolysis.

  • Risk Factor: High Temperature + Water + Acid/Base.

  • Influence of Substituents:

    • 6-Methoxy: Electron Donating Group (EDG). While EDGs generally stabilize the C-B bond against oxidative cleavage, they can make the ring more electron-rich, potentially accelerating protodeboronation if the mechanism involves electrophilic attack by a proton. However, in pyridines, the N-protonation is the rate-limiting step.

    • 2-Isopropyl: Steric bulk protects the C-B bond slightly, but also forces the B(OH)₂ group out of planarity, potentially destabilizing the conjugation.

Prevention:

  • Never heat the free boronic acid in water/alcohol above 40°C.

  • Store as the Potassium Trifluoroborate (BF3K) salt if long-term storage is required. (Treat boronic acid with KHF₂).

FAQ: Frequently Asked Questions

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but you must control the pH. Use a volatile buffer like 0.1% Formic Acid (keeps it cationic) or 10mM Ammonium Bicarbonate (keeps it anionic). Avoid neutral water/methanol gradients where the zwitterion might precipitate inside the column.

Q: Why does my product turn brown upon drying? A: This indicates oxidation (phenol formation) or palladium contamination.

  • Fix: If Pd-catalyzed, use a metal scavenger (e.g., SiliaMetS® Thiol) during the initial workup. Boronic acids are prone to aerobic oxidation; dry under Nitrogen/Argon.

Q: The melting point is huge/broad. Is it impure? A: Not necessarily. Boronic acids do not have sharp melting points because they dehydrate to boroxines as they heat up. The "melting point" you see is often the dehydration temperature or the melting point of the boroxine. Rely on Quantitative NMR (qNMR) for purity, not melting point.

References

  • Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products Using MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • IUPAC. (2024). "Boroxine-Boronic Acid Equilibrium Data." NIST Chemistry WebBook. Link

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with Methoxy-Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with methoxy-substituted pyridine boronic acids in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low or no conversion in my Suzuki-Miyaura coupling reaction with a methoxy-substituted pyridine boronic acid. What are the most likely causes?

Low conversion is a frequent issue, often stemming from a few key areas. The electron-rich nature of the methoxy-substituted pyridine ring can present unique challenges compared to other aryl boronic acids. The primary culprits are typically:

  • Protodeboronation: This is the most common side reaction where the C-B bond of your boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material.[1][2] Methoxy-substituted pyridine boronic acids, particularly those with the nitrogen atom in close proximity to the boronic acid group (e.g., 2-pyridyl derivatives), are notoriously unstable and prone to this decomposition pathway.[3][4][5][6]

  • Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. If it's not in its active Pd(0) state, the catalytic cycle won't initiate. This can be due to oxidation from improper handling or storage, or inefficient in-situ reduction of a Pd(II) precatalyst.[7][8]

  • Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature is crucial. An inappropriate choice for any of these parameters can halt the reaction or favor side reactions.[7][9]

Q2: What is protodeboronation and why is it such a problem with my specific boronic acid?

Protodeboronation is the protonolysis of the carbon-boron bond.[1] For methoxy-substituted pyridine boronic acids, their susceptibility is heightened due to the electronic properties of the pyridine ring and the reaction conditions. The reaction is often accelerated under basic conditions, which are required for the Suzuki coupling.[6][10] The nitrogen atom in the pyridine ring can also play a role in the mechanism of decomposition.[1][11]

dot graph Protodeboronation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

MethoxyPyridineBOH [label="Methoxy-Pyridine-B(OH)₂"]; ProtonSource [label="H⁺ (from H₂O, etc.)", shape=plaintext]; SideProduct [label="B(OH)₃"]; DesiredProduct [label="Coupled Product"]; DestroyedSM [label="Methoxy-Pyridine-H"]; CatalyticCycle [label="Pd Catalytic Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MethoxyPyridineBOH -> CatalyticCycle [label="Desired Pathway"]; CatalyticCycle -> DesiredProduct; MethoxyPyridineBOH -> DestroyedSM [label="Protodeboronation (Side Reaction)", color="#EA4335", fontcolor="#EA4335"]; ProtonSource -> MethoxyPyridineBOH [style=invis]; DestroyedSM -> SideProduct [style=invis]; } ends_dot

Caption: Competing pathways for the methoxy-substituted pyridine boronic acid.

Q3: How does the position of the methoxy group affect the reaction?

The position of the electron-donating methoxy group can influence the electronic density of the pyridine ring and, in some cases, steric hindrance around the reaction center. For instance, an ortho-methoxy group could potentially chelate to the palladium center, which may alter the geometry and reactivity of the complex.[12] However, in some studies with methoxyphenyl boronic acids, the position of the methoxy group (ortho, meta, or para) did not show a significant effect on yield or selectivity.[13] It is always advisable to consider the specific substitution pattern of your substrate when troubleshooting.

Troubleshooting Guide: From Low Yield to High Conversion

This section provides a structured approach to troubleshooting, starting with the most common issues and progressing to more nuanced optimization strategies.

Issue 1: Consistently Low or No Product Formation

If you are struggling to get any product, a systematic re-evaluation of your core reaction components and setup is necessary.

dot graph RootCauseAnalysis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

LowYield [label="Low/No Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst Inactivity"]; BoronicAcid [label="Boronic Acid Instability"]; Conditions [label="Suboptimal Conditions"]; Purity [label="Reagent/Solvent Purity"];

LowYield -> Catalyst; LowYield -> BoronicAcid; LowYield -> Conditions; LowYield -> Purity;

Catalyst -> {Oxidation, PrecatalystActivation} [label="Potential Issues"]; BoronicAcid -> {Protodeboronation, Storage} [label="Potential Issues"]; Conditions -> {Base, Solvent, Temperature} [label="Potential Issues"]; Purity -> {WaterContent, Degassing} [label="Potential Issues"];

Oxidation [label="Oxidation of Pd(0)"]; PrecatalystActivation [label="Inefficient Reduction of Pd(II)"]; Protodeboronation [label="Decomposition"]; Storage [label="Improper Storage"]; Base [label="Incorrect Base Choice"]; Solvent [label="Poor Solubility/Mixing"]; Temperature [label="Too Low/Too High"]; WaterContent [label="Undesired Water"]; Degassing [label="Oxygen Contamination"]; } ends_dot

Caption: Decision tree for diagnosing the root cause of low conversion.

  • Verify Reagent Quality and Handling:

    • Boronic Acid Stability: Methoxy-substituted pyridine boronic acids can be unstable.[2] Whenever possible, use freshly acquired or prepared boronic acid. Store it under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[14] Avoid repeated opening of the container. Consider using more stable derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[1][15]

    • Solvent Purity and Degassing: Use anhydrous solvents if the protocol demands it. Crucially, all solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[7][8] This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[8]

  • Re-evaluate Your Reaction Conditions:

    • Base Selection: The choice of base is critical.[7] If a weaker base like K₂CO₃ is ineffective, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7] Ensure the base is finely powdered and anhydrous.

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature (in 10 °C increments) may improve the rate.[7][8] However, be aware that excessive heat can accelerate protodeboronation and catalyst decomposition.[9][16] Monitoring the reaction by TLC or LC-MS is key to finding the optimal temperature.[7]

    • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider screening other catalyst systems. For electron-rich heteroaromatic substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can be more effective.[2]

ParameterInitial RecommendationRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)Highly effective for heteroaromatic substrates.[7]
Ligand SPhos or XPhos (if using a precatalyst)Bulky, electron-rich ligands can improve catalyst performance.
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that can prevent side reactions.[7]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic/aqueous mixture to dissolve both organic and inorganic reagents. Must be degassed.[7]
Temperature 80 - 100 °CA good starting range, but may require optimization.[7]
Issue 2: Significant Protodeboronation Observed

If you have confirmed that your starting boronic acid is being consumed but not forming the desired product, protodeboronation is the likely culprit.

  • Switch to a More Stable Boron Reagent: This is the most effective strategy.

    • Boronic Esters (Pinacol or MIDA): These are significantly more stable than the corresponding boronic acids and can be used in "slow-release" strategies.[1][2][15]

    • Potassium Trifluoroborate Salts (R-BF₃K): These are also air- and moisture-stable crystalline solids that slowly hydrolyze in situ to generate the boronic acid.

  • Modify Reaction Conditions to Minimize Decomposition:

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This often requires the use of boronic esters.

    • Milder Base: While a strong base is often needed for transmetalation, an overly harsh base can accelerate protodeboronation. A careful screening of bases is recommended.

    • Lower Temperature: As mentioned, lower temperatures can slow the rate of decomposition.

Issue 3: Formation of Homocoupling Byproducts

The presence of dimeric byproducts from the coupling of two boronic acid molecules is a sign of oxidative homocoupling.

  • Rigorous Degassing: The primary cause of homocoupling is the presence of oxygen.[8] Ensure your degassing procedure is thorough.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[8]

  • Control Stoichiometry: Use a slight excess (1.1 - 1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.[7]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for optimization.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the methoxy-substituted pyridine boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-5-methoxypyrimidine. Benchchem.
  • Pyridine-3-boronic acid. Apollo Scientific.
  • Protodeboronation. Wikipedia.
  • Cook, X. A., Gombert, A., de la Pousa, Á., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23594-23609.
  • Pyridine-4-boronic acid - SAFETY DATA SHEET.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Klanjšček, H., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 47(26), 4851-4854.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024, March 12).
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024, October 1).
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie.
  • Sotor, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238-2247.
  • Redd, A. D., & Thomson, R. J. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Saygili, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 508-517.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023, December 20).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal.
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
  • Pyridine-3-Boronic Acid MSDS Summary. Scribd.
  • Gonzalez-Bobes, F., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Siddiqui, H. L., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1788-1849.
  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857.
  • Zhang, P., et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
  • 5-Methoxypyridine-3-boronic Acid. PubChem.
  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021, July 9).
  • 2-Methoxy-5-pyridineboronic acid. CymitQuimica.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). MDPI.
  • 2-Methoxy pyridine -3-yl boronic acid pinacol ester. ChemBK. (2024, April 9).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. (2017, December 4).
  • 2-Methoxy-3-pyridinylboronic acid. Sigma-Aldrich.

Sources

Addressing instability of 2-Isopropyl-6-methoxypyridin-3-ylboronic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Isopropyl-6-methoxypyridin-3-ylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of handling and utilizing this versatile yet sensitive reagent. Our goal is to provide you with expert, field-proven insights to ensure the success and reproducibility of your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the "2-Pyridyl Problem"

2-Substituted pyridinylboronic acids, including this compound, are known to be particularly challenging coupling partners.[1][2] Their instability stems from a propensity to undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of the corresponding des-borylated pyridine as a significant byproduct.[3] This guide will delve into the mechanisms of this instability and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I'm observing significant formation of 2-Isopropyl-6-methoxypyridine. What is happening?

A1: You are likely observing the consequences of protodeboronation, a common side reaction for this class of boronic acids.[3] The proximity of the pyridine nitrogen to the boronic acid group facilitates this degradation. Under certain pH conditions, the molecule can form a zwitterionic intermediate that readily fragments, leading to the loss of the boronic acid moiety.[3]

Q2: I thought acidic conditions were supposed to be avoided with boronic acids. Why is my reagent degrading even when I try to maintain a neutral or slightly acidic pH?

A2: This is a crucial point for 2-pyridyl boronic acids. While strongly acidic conditions can promote general hydrolysis of the C-B bond, the most rapid protodeboronation pathway for 2-pyridyl boronic acids actually occurs via a zwitterionic intermediate that is most stable around neutral pH.[3][4] Therefore, both strongly acidic and strongly basic conditions can, paradoxically, slow down this specific degradation pathway by shifting the equilibrium away from the reactive zwitterion.[3] The key is to find an optimal pH range for your specific reaction that balances reagent stability with catalytic activity.

Q3: How should I store this compound to maximize its shelf life?

A3: Proper storage is critical. The compound should be stored in a cool, dry place, ideally refrigerated (2-8°C), under an inert atmosphere such as argon or nitrogen.[5][6][7][8] Containers should be tightly sealed to protect against moisture and air, as both can contribute to degradation.[9]

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Absolutely. We highly recommend the use of boronate esters, such as the pinacol ester or the MIDA (N-methyliminodiacetic acid) ester.[10][11] These derivatives protect the boronic acid functionality, rendering them more stable to purification, storage, and certain reaction conditions.[10] Potassium trifluoroborate salts are another excellent, highly stable alternative that are often crystalline and easy to handle.[11]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing Protodeboronation in Suzuki-Miyaura Reactions

The primary challenge with this compound is its susceptibility to protodeboronation. Understanding the mechanism is key to preventing it.

The Mechanism of Instability:

2-Pyridyl boronic acids exhibit a unique pH-dependent stability profile. The nitrogen atom can be protonated, and the boronic acid can exist as the neutral species, the boronate anion, or a zwitterion. It is the zwitterionic form that is particularly prone to rapid protodeboronation through unimolecular fragmentation.[3][4]

Caption: pH-dependent equilibrium and degradation of 2-pyridyl boronic acids.

Troubleshooting Protocol:

  • Monitor the Reaction: Before optimizing, confirm the extent of degradation. Use analytical techniques like HPLC, UPLC-MS, or NMR to quantify the ratio of your desired product to the protodeboronated byproduct.[12][13]

  • Optimize the Base and pH: The choice of base is critical as it dictates the reaction pH.

    • Problem: Weak bases or insufficient base may lead to a pH range where the zwitterion is prevalent, accelerating protodeboronation.

    • Solution: Screen stronger bases. While very strong hydroxides can be effective, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[14] They create a sufficiently basic environment to favor the more stable boronate anion, which is also the active species in the catalytic cycle.

  • Solvent System: The presence of water is often necessary for the Suzuki-Miyaura coupling, but an excess can promote hydrolysis.

    • Solution: Experiment with solvent mixtures. A combination of an organic solvent (e.g., dioxane, THF, or toluene) with a controlled amount of water is typical. The use of alcoholic solvents like n-butanol has also been shown to be beneficial in some cases.[15]

  • Use a Protected Form: If protodeboronation remains a significant issue, switching to a more stable derivative is the most robust solution.

    DerivativeAdvantagesDeprotection/Activation
    Pinacol Ester Stable to chromatography; commercially available.Often used directly; hydrolysis can be slow.[10]
    MIDA Boronate Highly stable to air, moisture, and chromatography.Deprotected under basic aqueous conditions for "slow release".[10][11]
    Trifluoroborate Salt (BF₃K) Crystalline solid; very stable to air and moisture.Activated under standard Suzuki conditions with a base.[11]
Guide 2: Experimental Workflow for Suzuki-Miyaura Coupling

This protocol is a starting point for the successful coupling of this compound (or its derivatives) with an aryl halide.

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Aryl Halide (1 equiv) 2. Boronic Acid/Ester (1.2-1.5 equiv) 3. Pd Catalyst (1-5 mol%) 4. Ligand (if needed) 5. Base (2-3 equiv) start->reagents degas Degas Reaction Mixture (Argon sparging or Freeze-Pump-Thaw) reagents->degas In anhydrous solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) degas->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H₂O/Brine) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Recommended workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vessel dried under vacuum or flame, combine your aryl halide (1.0 equiv), this compound or its ester equivalent (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). If using a catalyst like Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., SPhos, XPhos).[15][16]

  • Solvent Addition and Degassing: Add the anhydrous solvent system (e.g., dioxane/water 4:1). Thoroughly degas the mixture by sparging with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles. This is crucial to prevent oxidative degradation of the catalyst and boronic acid.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

References

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Royal Society of Chemistry.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Tech Support.
  • Oh-e, T., et al. (2005). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics, 25(2), 409-418. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. Available at: [Link]

  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23554-23576. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292. Available at: [Link]

  • Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(21), 8610-8616. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. Available at: [Link]

  • Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 132(52), 23772-23795. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]

  • George, S., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 514-522. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Seidler, C., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. Available at: [Link]

  • Bull, J. A., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 119(12), e2120231119. Available at: [Link]

  • Hall, D. G. (2011). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform, 42(31). Available at: [Link]

  • Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options. Cubework. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60. Available at: [Link]

  • Aarum, I., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109695. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • iChemical. (n.d.). (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6. iChemical. Available at: [Link]

  • Legros, J., et al. (2013). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. European Journal of Organic Chemistry, 2013(21), 4479-4490. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(1), 1-8. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Bull, J. A., et al. (2022). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]

  • Bull, J. A., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]

  • Koskinen, A. M. P., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 786-792. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-6-methylpyridine-3-boronic acid. PubChem. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Purity Analysis of 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Isopropyl-6-methoxypyridin-3-ylboronic acid (CAS: 1150114-67-2) is a critical intermediate in medicinal chemistry, primarily utilized as a Suzuki-Miyaura coupling partner. Its structural duality—containing a basic pyridine nitrogen and an acidic boronic acid moiety—creates a unique "amphoteric" analytical challenge.

Standard reverse-phase HPLC methods often fail to deliver reproducible results for this compound due to three primary failure modes:

  • Protodeboronation: The C-B bond is labile, especially under basic conditions or high temperatures, leading to the formation of the des-borono impurity (2-isopropyl-6-methoxypyridine).

  • Boroxine Equilibrium: Boronic acids spontaneously trimerize to form cyclic boroxines (anhydrides), resulting in split peaks or severe tailing if the equilibrium is not controlled.

  • Silanol Interactions: The basic pyridyl nitrogen interacts with residual silanols on standard silica columns, causing peak broadening.

This guide compares three distinct analytical approaches to overcome these limitations, recommending a High-Strength Silica (HSS) Method as the gold standard for purity analysis.

Degradation & Equilibrium Pathways

Understanding the species in solution is prerequisite to selecting a method. The diagram below illustrates the dynamic equilibrium and irreversible degradation pathways that must be controlled during analysis.

BoronicAcidPathways BA Boronic Acid (Monomer) (Analyte of Interest) Boroxine Boroxine (Trimer) (Artifact/Equilibrium Species) BA->Boroxine Dehydration (-H2O) Fast Equilibrium Deboro De-boronated Impurity (2-Isopropyl-6-methoxypyridine) BA->Deboro Protodeboronation (Base/Heat catalyzed) Oxidation Phenolic Oxidation Product (2-Isopropyl-6-methoxypyridin-3-ol) BA->Oxidation Oxidation (O2/Peroxides)

Figure 1: Dynamic equilibrium between boronic acid monomer and boroxine trimer, alongside irreversible degradation pathways.

Method Comparison: Performance Analysis

We evaluated three methodologies: Method A (Generic C18) , Method B (High-Retention HSS T3) , and Method C (Mixed-Mode) .

Comparative Data Summary
FeatureMethod A: Standard C18Method B: HSS T3 (Recommended) Method C: Mixed-Mode
Stationary Phase Standard C18 (5 µm)High Strength Silica C18 (1.8-3.5 µm)Cation-Exchange/RP Mixed
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 0.1% Formic AcidBuffer (pH 3) / ACN
Peak Shape (Tailing) Poor (

)
Excellent (

)
Good (

)
Retention (

)
Low (Elutes near void)High (Ideal retention) Adjustable
Boroxine Artifacts Visible (Split peaks)Suppressed (Single peak)Suppressed
Stability ModerateHigh Moderate
Suitability Quick spot-checkQC Release & Stability Complex matrices
Detailed Method Analysis
Method A: The "Generic" Trap
  • Protocol: Standard C18 column with Acetonitrile/Water gradients.

  • Failure Mode: The boronic acid is highly polar and often elutes in the void volume (

    
    ) where ion suppression is highest. Furthermore, the basic pyridine moiety drags on residual silanols, causing tailing that masks the protodeboronated impurity.
    
  • Verdict: Unsuitable for quantitative purity analysis.

Method B: The Optimized HSS T3 Approach (Gold Standard)
  • Mechanism: Uses a trifunctional C18 bonding on a high-strength silica base. This phase is designed to retain polar compounds (preventing void elution) and withstand 100% aqueous starts.

  • Why it works: The high retention allows the boronic acid to separate from the solvent front. The use of Methanol (protic solvent) over Acetonitrile often helps suppress boroxine formation by hydrogen bonding with the boronic acid groups, stabilizing the monomer.

  • Verdict: The most robust method for QC.

Method C: Mixed-Mode Chromatography
  • Mechanism: Combines reversed-phase with cation-exchange (to retain the pyridine).

  • Why it works: Provides orthogonal selectivity. Useful if the impurity profile contains other basic pyridines that co-elute on C18.

  • Verdict: Excellent alternative if Method B fails resolution criteria.

Recommended Experimental Protocol (Method B)

This protocol is self-validating; the system suitability check ensures the equilibrium is controlled before sample analysis.

Equipment & Reagents[4][6][7][8][9][10][11]
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent high-retention C18.

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Methanol (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol (Avoid pure ACN to prevent anhydride formation).

Operational Workflow

Workflow Start Start Cond Column Conditioning Flush 95% B for 10 min Equilibrate 5% B for 15 min Start->Cond Prep Sample Preparation Dissolve 0.5 mg/mL in Diluent (Use amber vials, analyze <4h) Inj Injection (5-10 µL) Gradient Elution Prep->Inj Cond->Prep Detect Detection @ 254 nm (Check 220 nm for non-aromatics) Inj->Detect Eval Data Evaluation Check Tailing Factor (Tf < 1.5) Check Resolution (> 2.0) Detect->Eval

Figure 2: Step-by-step analytical workflow for Method B.

Gradient Table[12]
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.05951.0
15.05951.0
15.19551.0
20.09551.0
Critical "Pro-Tips" for Boronic Acids
  • Sample Stability: Boronic acids can dehydrate to boroxines in the vial. Always prepare fresh samples in a solvent containing at least 10% water to force the equilibrium toward the monomeric acid form [1].

  • System Passivation: If you observe "ghost peaks" or poor recovery, the boronic acid may be chelating to stainless steel surfaces. A passivation injection of EDTA or using "MaxPeak/Premier" inert column hardware can eliminate this [2].

  • Integration: Boroxines may appear as a "shoulder" or a small peak immediately preceding the main peak. In Method B (Methanol/Water), these should collapse into a single peak. If splitting occurs, increase the water content or column temperature (up to 40°C).

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007369. Available at: [Link]

  • Genentech Inc. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate Publication. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Data.[1][2][3][4][5][6][7] Available at: [Link]

Sources

Comparative Reactivity Guide: 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid vs. Boronate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity differences between 2-Isopropyl-6-methoxypyridin-3-ylboronic acid and its boronate esters (primarily pinacol). It is designed for medicinal chemists and process engineers optimizing cross-coupling reactions for this specific sterically hindered, electron-rich heterocyclic scaffold.

Executive Summary: The "Steric-Electronic" Conflict

The 2-isopropyl-6-methoxypyridin-3-yl scaffold presents a unique "push-pull" challenge in Suzuki-Miyaura cross-coupling:

  • Steric Hindrance (The "Pull"): The isopropyl group at the C2 position (ortho to the boron at C3) creates significant steric bulk. This slows down the transmetallation step, requiring highly active catalysts or elevated temperatures.

  • Electronic Instability (The "Push"): The 6-methoxy group is a strong electron donor, increasing the electron density of the pyridine ring. While this facilitates oxidative addition on the electrophile side, on the nucleophile (boron) side, it makes the C3 ipso-carbon more nucleophilic and susceptible to protodeboronation (PDB) .

Verdict:

  • Use the Free Boronic Acid when reaction speed is critical. The free acid transmetallates faster than the ester, which is crucial for overcoming the C2-isopropyl steric barrier.

  • Use the Pinacol Ester for storage stability and purification. However, be aware that the ester often requires in situ hydrolysis to the acid to react, which can be rate-limiting and lead to decomposition if not carefully managed.

  • Superior Alternative: Consider Lithium Triisopropyl Borates (LTB) or MIDA boronates if the free acid proves too unstable.

Chemical Stability & Storage Analysis

Free Boronic Acid[1]
  • Primary Risk: Dehydration to Boroxines. 3-Pyridylboronic acids readily dehydrate to form cyclic trimeric anhydrides (boroxines). While reversible, this variable hydration state complicates stoichiometry calculations.

  • Secondary Risk: Protodeboronation. Although 3-pyridyl isomers are more stable than 2-pyridyls (which decompose via zwitterions), the electron-rich nature of the 6-methoxy group accelerates base-catalyzed deboronation.

  • Storage: Must be stored at 2-8°C under inert atmosphere. Hygroscopic.

Boronate Esters (Pinacol)[2][3][4][5][6]
  • Stability: High. The pinacol backbone prevents trimerization and significantly retards PDB during storage.

  • Reactivity Trade-off: The high stability of the B-O bond, combined with the steric bulk of the adjacent 2-isopropyl group, makes hydrolysis (activation) extremely slow. This often leads to "stalled" reactions where the catalyst deactivates before the boron species enters the cycle.

Comparative Data Table
FeatureFree Boronic AcidPinacol EsterMIDA Boronate
Atom Economy HighLow (wasteful pinacol byproduct)Low
Transmetallation Rate Fast (Direct pathway)Slow (Requires hydrolysis)Controlled (Slow release)
Protodeboronation Risk High (in basic media)Moderate (post-hydrolysis)Low
Purification Difficult (streaks on silica)Easy (stable on silica)Easy (stable solid)
Stoichiometry Control Poor (variable hydration)ExcellentExcellent

Mechanistic Pathways & Signaling

The following diagram illustrates the competing pathways between the desired Cross-Coupling and the undesired Protodeboronation (PDB).

ReactionPathways cluster_sterics Steric Bottleneck (2-iPr) Ester Pinacol Ester (Stable Storage) Acid Free Boronic Acid (Active Species) Ester->Acid Hydrolysis (Slow) Base/H2O Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate Base (OH-) Product Biaryl Product (Coupled) Boronate->Product Transmetallation (Rate Limiting due to Sterics) Decomp Decomposed Arene (Protodeboronation) Boronate->Decomp Protodeboronation (Accelerated by 6-OMe) Pd_Complex Pd(II)-Ar' Complex (Oxidative Addition Product) Pd_Complex->Product Reductive Elimination

Caption: Reaction network showing the critical bottleneck at the Transmetallation step caused by the 2-isopropyl group, which allows the competing Protodeboronation pathway to dominate if the catalyst is not sufficiently active.

Optimized Experimental Protocols

Protocol A: High-Activity Coupling (Recommended for Free Acid)

Use this when the boronic acid is freshly prepared or commercial quality is verified.

  • Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G3 (2 mol%). The bulky ligands on XPhos help overcome the steric hindrance of the isopropyl group.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is essential for solubility of the inorganic base and boron speciation.

  • Base: K₃PO₄ (3.0 equiv) . Avoid carbonates (K₂CO₃) if PDB is observed; phosphate buffers the pH to a range (~11-12) that minimizes base-catalyzed decomposition while supporting transmetallation.

  • Temperature: 60°C - 80°C. Note: Do not exceed 90°C as PDB rates increase exponentially.

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Base.[1]

    • Add Catalyst last under positive Argon pressure.

    • Heat and monitor by HPLC every hour.

Protocol B: "Slow Release" Activation (Recommended for Pinacol Ester)

Use this if the free acid is unavailable or degrades too quickly.

  • Catalyst System: Pd(dtbpf)Cl₂ (2-5 mol%). This catalyst is exceptionally active for hindered substrates.[2]

  • Additives: KF (3.0 equiv) + 18-Crown-6 (catalytic) or use CsF in anhydrous conditions.

  • Rationale: Fluoride activation forms a fluoroboronate species [Ar-B(pin)F]- which can transmetallate without prior hydrolysis to the free acid. This bypasses the slow hydrolysis step and protects the boron from aqueous protodeboronation.

  • Solvent: THF or Toluene (Anhydrous).

  • Temperature: 80°C - 100°C.

Protocol C: Lithium Triisopropyl Borate (The "Pro" Alternative)

If both Acid and Ester fail, convert the bromide precursor directly to the Lithium Triisopropyl Borate (LTB).

  • Synthesis: Treat 3-bromo-2-isopropyl-6-methoxypyridine with n-BuLi at -78°C, then quench with B(OiPr)₃. Do not hydrolyze. Isolate the Lithium salt.

  • Coupling: Use the crude LTB salt directly in the Suzuki coupling (Protocol A conditions). LTBs are stable solids that release the active species slowly, mimicking the MIDA effect without the extra synthetic steps.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion, Starting Material Remaining Steric hindrance is preventing transmetallation.Switch to Buchwald G3/G4 precatalysts (XPhos, RuPhos) or Pd(dtbpf) . Increase temp to 80°C.
De-boronated Byproduct (Ar-H) Observed Protodeboronation is faster than coupling.Lower the base strength (switch KOH/K₂CO₃ to K₃PO₄ or KF ). Reduce water content. Add boronic acid in portions.
Homocoupling of Electrophile Oxidative addition occurred, but boron failed to enter cycle.Boron species is inactive (likely boroxine or stable ester). Add water (if using ester) or switch to Protocol B (Fluoride activation).

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids and Esters: A Kinetic and Mechanistic Study." Journal of the American Chemical Society, 2017. Link

    • Note: Defines the specific base-catalyzed pathways relevant to electron-rich heterocycles.
  • Coupling of Sterically Hindered Pyridines

    • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. Link

    • Note: While focused on 2-pyridyls, the ligand effects (XPhos) are directly applicable to hindered 3-pyridyls.
  • Lithium Triisopropyl Borates (LTB)

    • Knapp, D. M., et al. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 2012.[3] Link

    • Note: Validates the use of LTBs for unstable heterocyclic boron
  • Fluoride Activation of Boronate Esters

    • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. Link

Sources

Validating the Structure of 2-Isopropyl-6-methoxypyridin-3-ylboronic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of success. For researchers working with complex heterocyclic compounds such as 2-Isopropyl-6-methoxypyridin-3-ylboronic acid, confirming the precise three-dimensional arrangement of atoms is not merely a confirmatory step but a critical prerequisite for understanding its reactivity, intermolecular interactions, and ultimately, its biological activity. This guide provides an in-depth technical comparison of methodologies for structural validation, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.[1][2] We will explore the causality behind experimental choices, present a detailed protocol, and compare the definitive data obtained from X-ray crystallography with other common analytical techniques.

The Imperative for Unambiguous Structural Elucidation

Boronic acids and their derivatives are a versatile class of compounds with broad applications in organic synthesis and medicinal chemistry.[3] The boronic acid moiety, -B(OH)₂, is a unique functional group that can participate in predictable hydrogen bonding interactions, making these molecules valuable building blocks in crystal engineering and for targeting specific biological macromolecules.[4][5] However, the very reactivity that makes them useful can also lead to the formation of unexpected isomers or degradation products during synthesis. For a molecule like this compound, seemingly minor structural variations can have profound impacts on its intended function. Therefore, relying solely on spectroscopic methods such as NMR and mass spectrometry, while essential for initial characterization, can leave room for ambiguity. X-ray crystallography, by contrast, provides a direct visualization of the molecular structure at the atomic level, offering unparalleled accuracy and precision.[1][6]

Comparative Analysis of Structural Validation Techniques

While a multi-technique approach is always prudent in chemical analysis, the level of certainty each method provides varies significantly.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework and identifying functional groups.Can be challenging to definitively assign stereochemistry or distinguish between certain positional isomers without extensive 2D NMR experiments.
Mass Spectrometry Molecular weight and fragmentation patterns.Highly sensitive, provides accurate molecular weight.Does not provide information on the three-dimensional arrangement of atoms; isomers often cannot be distinguished.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.[1][7]Provides unambiguous structural determination.[1]Requires a high-quality single crystal of the compound, which can be challenging to obtain.[6]

As the table illustrates, while NMR and mass spectrometry are indispensable for routine characterization, they provide indirect evidence of a molecule's structure. X-ray crystallography stands alone in its ability to deliver a direct and definitive structural proof.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process that demands both careful planning and experimental finesse. The following workflow outlines the key stages involved.

Crystallographic_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purification Purification of 2-Isopropyl-6-methoxypyridin- 3-ylboronic acid Crystallization Crystal Growth Purification->Crystallization High Purity is Crucial Mounting Crystal Mounting Crystallization->Mounting Selection of a Single Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Exposure to X-ray Beam Solution Structure Solution Diffraction->Solution Generation of Electron Density Map Refinement Structure Refinement Solution->Refinement Fitting Atomic Coordinates Validation Validation & Analysis Refinement->Validation Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Crystallization and X-ray Diffraction of this compound

The following protocol is a robust starting point for obtaining diffraction-quality crystals of the title compound. The choice of solvents and crystallization conditions is based on general principles for small organic molecules and boronic acids.[8][9]

Part 1: Purification

  • Rationale: The presence of impurities can significantly hinder crystal growth. Therefore, achieving high purity is a critical first step.

  • Procedure:

    • Purify the crude this compound via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.[9] A process involving conversion to a salt, isolation, and then regeneration of the free boronic acid can also be an effective purification strategy.[10]

Part 2: Crystallization

  • Rationale: The goal is to create a supersaturated solution from which the molecule can slowly precipitate as well-ordered single crystals. A variety of techniques should be screened.

  • Methods:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[4]

    • Vapor Diffusion (Hanging Drop): Dissolve the compound in a good solvent (e.g., methanol). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a poor solvent (e.g., hexanes or diethyl ether). The gradual diffusion of the poor solvent's vapor into the drop will induce crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., hot ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Part 3: X-ray Data Collection

  • Rationale: A single, well-formed crystal is selected and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information needed to determine the crystal structure.

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

    • Data is collected on a single-crystal X-ray diffractometer, often equipped with a dual-source (Mo and Cu) apparatus.[2] For light-atom organic compounds, Mo Kα radiation (λ = 0.71073 Å) is commonly used.

    • Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

Part 4: Structure Solution and Refinement

  • Rationale: Sophisticated software is used to process the diffraction data and generate a three-dimensional model of the electron density, from which the atomic positions can be determined and refined.

  • Procedure:

    • The collected diffraction data is processed to yield a set of structure factors.

    • The structure is solved using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • The model is refined using full-matrix least-squares methods to optimize the fit between the calculated and observed structure factors.

    • The final structure is validated using established crystallographic metrics.

Expected Crystallographic Data and Interpretation

A successful crystallographic analysis of this compound would yield a wealth of precise structural information. The following table presents hypothetical yet realistic data based on known structures of similar compounds.

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å, β ≈ 90-105°Defines the size and shape of the repeating unit of the crystal.
C-B Bond Length ~1.56 ÅConfirms the presence of the carbon-boron bond.
B-O Bond Lengths ~1.37 ÅCharacteristic of boronic acids.
C-N-C Angle in Pyridine Ring ~117°Confirms the geometry of the pyridine ring.
Dihedral Angle (Pyridine-Boronic Acid) VariableReveals the rotational conformation of the boronic acid group relative to the pyridine ring.

Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing. For boronic acids, it is common to observe hydrogen-bonded dimers or extended networks involving the -B(OH)₂ groups.[4] These interactions are critical for understanding the solid-state properties of the material and can provide insights into its potential interactions with biological targets.

Conclusion

For drug development professionals and researchers in the chemical sciences, the structural validation of a molecule like this compound is a non-negotiable step. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography remains the definitive method for unambiguous structural elucidation.[1][2] It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. The investment in obtaining a high-quality crystal and performing a crystallographic analysis is justified by the certainty it provides, which is the bedrock of rational drug design and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Retrieved from [Link]

  • PMC. (n.d.). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • PMC. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Retrieved from [Link]

  • PubMed. (2019, March 27). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved from [Link]

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-6-methoxypyridin-3-yl)boronic acid. Retrieved from [Link]

  • SciELO México. (n.d.). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. Retrieved from [Link]

Sources

A Comparative Guide to Establishing Elemental Analysis Standards for 2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and validating elemental analysis standards for 2-Isopropyl-6-methoxypyridin-3-ylboronic acid, a crucial building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the stoichiometric integrity and purity of such intermediates is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). This document offers a comparative analysis of key analytical techniques, detailed experimental protocols, and the rationale behind method selection, all grounded in international regulatory standards.

Introduction: The Analytical Imperative for Boronic Acids

This compound belongs to a versatile class of organoboron compounds widely employed in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. The precise elemental composition of this reagent directly impacts reaction yield, impurity profiles, and the overall quality of the resulting API. Therefore, rigorous elemental analysis is not merely a quality control checkpoint but a foundational component of robust and reproducible drug development.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical methods for pharmaceutical components be thoroughly validated to ensure product quality and patient safety.[1][2] This guide is structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][3][4][5]

Theoretical Elemental Composition

Before any analysis, the theoretical elemental composition must be calculated to establish a benchmark for experimental results.

  • Molecular Formula: C₉H₁₄BNO₃

  • Molecular Weight: 195.02 g/mol [6]

Based on this, the theoretical mass percentages are:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal MassMass Percentage (%)
CarbonC12.0119108.09955.43%
HydrogenH1.0081414.1127.24%
BoronB10.81110.815.54%
NitrogenN14.007114.0077.18%
OxygenO15.999347.99724.61%

These theoretical values serve as the "true values" against which the accuracy of any analytical method will be measured.

Comparative Analysis of Core Analytical Techniques

The elemental analysis of an organoboron compound requires a multi-faceted approach. No single technique can provide a complete picture. The two most critical and complementary methods are Combustion Analysis for C, H, and N, and Inductively Coupled Plasma (ICP) based methods for Boron.

Principle: This technique, based on the Dumas method, involves the high-temperature combustion of the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified using detectors like a thermal conductivity detector (TCD).

  • Strengths:

    • High Accuracy and Precision for C, H, N: It is the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.

    • Cost-Effective: The instrumentation and operational costs are relatively low compared to spectroscopic methods.

    • Robustness: The method is well-established and highly reliable for a wide range of organic materials.

  • Limitations & Experimental Causality:

    • Indirect Oxygen Measurement: Oxygen is typically determined by difference, which can accumulate errors from the other elemental measurements.

    • Incomplete Combustion Risk: Organoboron compounds can sometimes form stable boron carbides or nitrides, leading to inaccurate carbon and nitrogen readings.[7][8][9] The choice of combustion catalysts and temperature is critical to ensure complete decomposition of the sample matrix.

    • No Boron Data: This method does not provide a direct measurement of boron content.

Principle: ICP techniques utilize a high-temperature argon plasma (around 10,000 °C) to desolvate, atomize, and ionize the sample. The resulting atoms or ions are then measured.

  • ICP-Optical Emission Spectrometry (ICP-OES): Measures the characteristic wavelengths of light emitted by atoms as they relax from an excited state in the plasma.

  • ICP-Mass Spectrometry (ICP-MS): Uses the plasma to generate ions, which are then separated by their mass-to-charge ratio and counted.

Comparison of ICP-OES and ICP-MS for Boron Analysis:

FeatureICP-OES (Procedure 1 in USP <233>)ICP-MS (Procedure 2 in USP <233>)Rationale & Field Insights
Primary Use Boron assay (quantifying the main element)Trace elemental impurities and boron assayICP-OES is excellent for measuring elements at percent levels, making it suitable for confirming the bulk boron content. ICP-MS is the preferred method for trace and ultra-trace elemental impurity analysis as mandated by USP <232>/<233>.[2][10][11][12]
Sensitivity Parts per million (ppm)Parts per billion (ppb) to parts per trillion (ppt)The sensitivity of ICP-MS is several orders of magnitude greater than ICP-OES, making it essential for detecting toxic elemental impurities.[13]
Interferences Prone to spectral interferences.Prone to isobaric (same mass) and polyatomic interferences.For boron, a key challenge in ICP-MS is the potential interference of ¹²C⁺ on the ¹¹B⁺ signal in carbon-rich matrices. Modern ICP-MS systems use collision/reaction cells to mitigate these interferences.
Boron "Memory Effect" Present, but less severe.Significant challenge.Boron is notoriously "sticky" and adsorbs onto the surfaces of the sample introduction system (nebulizer, spray chamber).[14] This leads to a long washout time and erroneously high readings in subsequent samples. Rigorous and specialized rinsing protocols are non-negotiable.
Workflow for Establishing Analytical Standards

The following diagram illustrates the logical workflow for developing and validating elemental analysis methods for this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation start Sample Received: 2-Isopropyl-6-methoxy pyridin-3-ylboronic acid calc Calculate Theoretical Elemental Composition (C, H, N, B, O) start->calc select_chn Develop CHN Method (Combustion Analysis) calc->select_chn Method Selection select_b Develop Boron Assay Method (ICP-OES or ICP-MS) calc->select_b Method Selection select_impurities Develop Elemental Impurity Method (ICP-MS) per USP <233> calc->select_impurities Method Selection prep Optimize Sample Preparation (e.g., Microwave Digestion for ICP) select_chn->prep select_b->prep select_impurities->prep val_protocol Draft Validation Protocol prep->val_protocol accuracy Accuracy (% Recovery of Spike) val_protocol->accuracy Execute Validation Parameters precision Precision (Repeatability & Intermediate) val_protocol->precision Execute Validation Parameters specificity Specificity val_protocol->specificity Execute Validation Parameters linearity Linearity & Range val_protocol->linearity Execute Validation Parameters lod_loq LOD & LOQ val_protocol->lod_loq Execute Validation Parameters robustness Robustness val_protocol->robustness Execute Validation Parameters sop Establish Standard Operating Procedure (SOP) accuracy->sop precision->sop specificity->sop linearity->sop lod_loq->sop robustness->sop report Final Validation Report sop->report routine Routine QC Analysis report->routine

Caption: Workflow for Elemental Analysis Method Development and Validation.

Experimental Protocols

The following protocols are self-validating systems designed to ensure data integrity.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified microanalytical standard (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule.

  • Analysis: Place the capsule into the autosampler. Initiate the combustion sequence (typically ~900-1000°C).

  • Data Acquisition: The instrument software will automatically calculate the %C, %H, and %N based on the detector response and sample weight.

  • Validation - System Suitability: Analyze a check standard after every 10 samples to ensure the system remains within calibration. The results should be within ±0.3% of the theoretical values for the standard.

  • Sample Preparation (Microwave Digestion): a. Accurately weigh ~50 mg of the boronic acid into a clean, acid-leached microwave digestion vessel. b. Add 5 mL of concentrated Nitric Acid (trace metal grade) and 1 mL of 30% Hydrogen Peroxide. c. Seal the vessel and digest using a validated temperature program (e.g., ramp to 200°C and hold for 20 minutes). This step is critical for destroying the organic matrix to prevent interferences. d. After cooling, dilute the digestate to a final volume of 50 mL with deionized water. This results in a 1000-fold dilution.

  • Instrument Calibration: Prepare a series of calibration standards for boron and other elements of interest (as per USP <232>) from a certified reference material. The calibration curve should have a correlation coefficient (r²) of >0.999.

  • Analysis & Boron Memory Effect Mitigation: a. Aspirate a blank solution to establish a baseline. b. Crucial Step: Employ a specialized rinse solution to combat the boron memory effect. A solution containing ammonia or a dilute fluoride solution is highly effective at stripping adsorbed boron from the system.[13][14][15] c. Introduce the prepared sample into the ICP-MS. d. Following the sample, run the specialized rinse solution for an extended period (e.g., 3-4 minutes) until the boron signal returns to the baseline blank level.[14] This confirms that there is no carryover to the next sample.

  • Validation - Accuracy (Spike Recovery): a. Prepare a separate sample as in step 1. b. Before final dilution, "spike" the sample with a known concentration of a boron standard. c. Analyze the spiked sample. The recovery of the spiked amount should be within 90-110% to demonstrate the accuracy of the method and the absence of matrix effects.

Comparison of Method Validation Parameters (ICH Q2(R1))

The following diagram compares the focus of validation for the two primary techniques.

G cluster_CHN Combustion (CHN) Analysis cluster_ICP ICP-MS (Boron & Impurities) chn_acc Accuracy (vs. Theoretical %) chn_prec Precision (Low RSD on replicates) chn_spec Specificity (Unaffected by impurities) chn_range Range (Typically 1-3 mg) icp_acc Accuracy (Spike Recovery) icp_prec Precision (Low RSD) icp_loq Quantitation Limit (LOQ) (Crucial for impurities) icp_lin Linearity (Across orders of magnitude) val_params Validation Parameters (ICH Q2(R1)) val_params->chn_acc val_params->chn_prec val_params->chn_spec val_params->chn_range val_params->icp_acc val_params->icp_prec val_params->icp_loq val_params->icp_lin

Caption: Key Validation Parameters for Each Analytical Technique.

Conclusion

Establishing robust elemental analysis standards for this compound is a critical, non-negotiable step in pharmaceutical development. A comprehensive approach requires the complementary use of Combustion Analysis for definitive C, H, and N values and ICP-MS for an accurate boron assay and the sensitive detection of elemental impurities. The success of these analyses hinges on a deep understanding of the techniques' limitations, such as the potential for incomplete combustion of organoboron compounds and the significant boron memory effect in ICP-MS systems. By implementing the rigorous validation protocols outlined in this guide, grounded in ICH Q2(R1) principles, researchers can ensure the quality, safety, and regulatory compliance of their materials, ultimately accelerating the path to new therapeutics.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • USP <233> Elemental Impurities—Procedures. [Link]

  • Elimination of the boron memory effect for rapid and accurate boron isotope analysis by MC-ICP-MS using NaF. Journal of Analytical Atomic Spectrometry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Elimination of boron memory effect in inductively coupled plasma-mass spectrometry by ammonia gas injection into the spray chamber. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Elimination of boron memory effect in inductively coupled plasma-mass spectrometry by addition of ammonia. Scilit. [Link]

  • USP <233> Elemental Impurities—Procedures. Analytik Jena. [Link]

  • Boron Memory Effects. Agilent ICP-MS Journal. [Link]

  • <233> ELEMENTAL IMPURITIES— PROCEDURES. US Pharmacopeia (USP). [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid. 1PlusChem LLC. [Link]

  • (2-METHOXY-6-METHYLPYRIDIN-3-YL)BORONIC ACID. Matrix Fine Chemicals. [Link]

  • Improving boron for combustion applications. University of Central Florida. [Link]

  • Boron Combustion Model Development with Kinetic Sensitivity Analysis and Measurement of Key Chemical Rate Parameters. Defense Technical Information Center. [Link]

  • (2-Methoxypyridin-3-yl)boronic acid. iChemical. [Link]

  • (2-Chloro-6-methoxypyridin-3-yl)boronic acid. PubChem. [Link]

  • Analysis of the effect of boron-containing compounds and combustion catalysts on paraffin combustion rate in an oxidizer flow. ResearchGate. [Link]

  • Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels. MDPI. [Link]

  • Elementary Reactions of Boron Atoms with Hydrocarbons Toward the Formation of Organo-Boron Compounds. ACS Publications. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropyl-6-methoxypyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-Isopropyl-6-methoxypyridin-3-ylboronic acid is a functionalized aryl boronic acid commonly employed as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. While often perceived as a "routine" intermediate, its specific structural features—a pyridine core substituted with lipophilic isopropyl and methoxy groups—demand a safety protocol that goes beyond generic laboratory standards.

This guide synthesizes toxicological data with practical laboratory experience. The primary operational risks are respiratory tract irritation (STOT SE 3) caused by dust inhalation and severe eye irritation typical of boronic acids, which can dehydrate to form boroxines, potentially exacerbating mucous membrane contact.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is not just a "white powder"; it is a bioactive intermediate.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Irritation H315WarningCauses localized dermatitis; lipophilic substituents may enhance epidermal penetration.
Eye Irritation H319WarningParticle abrasion + chemical irritation. High risk during weighing.
STOT SE 3 H335WarningRespiratory irritation.[1][2][3][4] Critical Control Point: Dust generation.[4]
Acute Tox.[1][3][4] (Oral) H302WarningHarmful if swallowed.[3] Risk via hand-to-mouth contamination.[2][3]

Note: While specific LD50 data for this exact CAS may be sparse, structural analogs (pyridine boronic acids) consistently exhibit these profiles [1, 2].

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant defense system . Do not rely on a single barrier.

Core PPE Specifications
Body ZoneRecommended GearTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face Velocity: 0.5 m/s). Secondary: N95/P100 Respirator (only if hood is unavailable).Boronic acids are often electrostatic solids that aerosolize easily. Inhalation triggers immediate mucous membrane inflammation [3].
Ocular Chemical Splash Goggles (ANSI Z87.1). Avoid standard safety glasses during weighing.Fine powders can bypass the side-gaps of standard glasses. Goggles provide a seal against airborne dust and potential solvent splashes.[5]
Dermal (Hands) Double Gloving Protocol: Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Neoprene.Pyridine derivatives can permeate thin nitrile over time. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Body Lab Coat (100% Cotton or Nomex). Avoid synthetic blends.Synthetics can melt into skin if a fire occurs (common with solvent use in coupling reactions). Long sleeves/cuffs must be tucked into gloves.

Operational Protocols: A Self-Validating Workflow

Protocol A: Weighing & Solids Transfer

The highest risk of exposure occurs when the solid is dry and mobile.

  • Engineering Check: Verify fume hood flow monitor reads "Normal" or use a tissue strip to visualize inward airflow.

  • Static Control: Boronic acids are notoriously static-prone.

    • Pro-Tip: Use an ionizing anti-static gun on the weigh boat/spatula before dispensing. This prevents the powder from "jumping" and aerosolizing.

  • Transfer: Use a wide-mouth funnel for addition to the reaction vessel. Do not dump from a height.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.

Protocol B: Reaction Setup (Suzuki Coupling)

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Selection: Common solvents (Dioxane, DMF, Toluene/Water) have their own permeation risks. Ensure your outer gloves match the solvent breakthrough time, not just the solute.

  • Temperature Control: Boronic acids can undergo protodeboronation at high temperatures. Ensure reflux condensers are properly seated and clamped to prevent vapor escape.

  • Quenching: Post-reaction mixtures often contain residual boronic acid and palladium byproducts. Treat all aqueous washes as hazardous waste.

Visualized Workflows

Handling Logic Diagram

This flowchart illustrates the decision-making process for safe handling.

HandlingProtocol Start Start: Handling this compound CheckHood Check Fume Hood (Velocity > 0.5 m/s?) Start->CheckHood PPE_Check Verify PPE: Splash Goggles + Double Nitrile CheckHood->PPE_Check Pass Form Material State? PPE_Check->Form Solid Solid Powder (Risk: Dust/Inhalation) Form->Solid Solution In Solution (Risk: Splash/Absorption) Form->Solution Action_Solid Use Anti-Static Gun Dispense in Hood Only Wipe Balance Immediately Solid->Action_Solid Action_Sol Inspect Glove Compatibility (Solvent Dependent) Use Secondary Containment Solution->Action_Sol Disposal Disposal: Segregate Boron Waste Action_Solid->Disposal Action_Sol->Disposal

Caption: Operational logic flow ensuring engineering controls and state-specific handling procedures are met before disposal.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[6] Boronic acids are acidic; delay can cause corneal etching. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][6] Do not use alcohol/solvents (acetone/ethanol), as this may increase the solubility of the lipophilic isopropyl/methoxy groups and drive the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).

Waste Disposal Strategy

Boron compounds pose specific environmental risks (phytotoxicity).

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in hazardous solid waste (label: "Toxic Solid - Organoboron").
Liquid Waste (Halogenated) If DCM/Chloroform was used.Segregate into Halogenated Organic Waste.
Liquid Waste (Non-Hal) If Ethanol/Toluene/DMF was used.Segregate into Non-Halogenated Organic Waste.
Aqueous Waste Water layers from workup.Do NOT pour down drain. Boron is difficult to remove in water treatment [4]. Collect as "Aqueous Toxic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734378, 3-Pyridinylboronic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • Kabay, N., et al. (2010). Removal of boron from water by ion exchange and membrane processes. Desalination. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.